molecular formula C7H6BrN3 B1379077 8-Bromoimidazo[1,2-a]pyridin-3-amine CAS No. 1289104-99-9

8-Bromoimidazo[1,2-a]pyridin-3-amine

Cat. No.: B1379077
CAS No.: 1289104-99-9
M. Wt: 212.05 g/mol
InChI Key: DEGKAGHCDICCMH-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridin-3-amine (CAS 1509263-23-3) is a brominated heteroaromatic amine that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its molecular formula is C 7 H 6 BrN 3 , with a molecular weight of 212.05 g/mol . The primary research application of this compound is as a key precursor in the design and synthesis of novel pharmaceutical agents. Specifically, the imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives based on this core are extensively investigated for their biological activities . The bromine atom at the 8-position and the amine group at the 3-position provide two distinct handles for further chemical modification via cross-coupling reactions (e.g., Suzuki reactions) and functional group transformations, allowing researchers to rapidly generate a diverse library of compounds for biological screening . This scaffold is of significant interest in oncology research. For example, substituted imidazo[1,2-a]pyridine derivatives have been designed and screened as potent inhibitors of the PI3Kα (Phosphatidylinositol-3-kinase alpha) pathway, a critical signaling route often dysregulated in cancers . The structure-activity relationship (SAR) explorations of these inhibitors often rely on versatile intermediates like 8-Bromoimidazo[1,2-a]pyridin-3-amine to introduce various substituents, optimizing potency and drug-like properties . Researchers utilize this compound to develop potential treatments for various malignancies, including breast cancer, by creating molecules that induce cell cycle arrest and apoptosis in cancer cells . For product stability, it is recommended to store this compound in a dark place under an inert atmosphere at 2-8°C . This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGKAGHCDICCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Kinase Pocket: The Strategic Role of 8-Bromoimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the strategic utility of 8-Bromoimidazo[1,2-a]pyridin-3-amine as a high-value scaffold in kinase inhibitor discovery. It details the structural rationale, synthetic pathways, and application in fragment-based drug design (FBDD).

Executive Summary

In the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" due to its ability to mimic the adenine ring of ATP. Specifically, the 8-bromo-3-amino variant represents a dual-vector core that allows medicinal chemists to simultaneously target the hinge region (via the 3-amine) and explore solvent-exposed or hydrophobic back-pockets (via the 8-bromo handle). This guide delineates the synthesis, structural biology, and optimization strategies for leveraging this scaffold to generate potent, selective kinase inhibitors.

Structural Biology & Mechanistic Rationale

The Hinge Binder (Position 3)

The C3-amino group is the primary "warhead" for molecular recognition. In the ATP-binding pocket, this exocyclic amine (often derivatized as an amide or urea) typically functions as a hydrogen bond donor/acceptor pair, interacting with the backbone carbonyl and amide groups of the kinase hinge residues (e.g., Glu, Met, or Leu depending on the kinase).

The Vector of Opportunity (Position 8)

The C8-position is sterically unique. Unlike the C6 or C7 positions, which often face the roof or floor of the ATP pocket, the C8 vector—derived from the 3-position of the starting pyridine—often projects towards the solvent front or the sugar-pocket region.

  • Role of Bromine: The 8-bromo substituent serves as a versatile synthetic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of solubilizing groups (morpholines, piperazines) or hydrophobic moieties to induce conformational changes (e.g., "DFG-out" binders).

Visualizing the Binding Mode

The following diagram illustrates the logical connectivity of the scaffold within a generic kinase pocket.

BindingMode Scaffold 8-Bromoimidazo[1,2-a] pyridin-3-amine Core Hinge Kinase Hinge Region (ATP Adenine Site) Scaffold->Hinge C3-Amine (H-Bonds) Solvent Solvent Exposed Area (Solubility/Selectivity) Scaffold->Solvent C8-Bromo Vector (via Cross-Coupling) Gatekeeper Gatekeeper Residue (Steric Control) Scaffold->Gatekeeper Scaffold Core (Pi-Stacking)

Figure 1: Schematic representation of the scaffold's interaction vectors within the kinase ATP-binding site.

Synthetic Pathways[1][2]

Two primary routes exist for accessing this scaffold. The choice depends on whether a specific 3-amino substituent is desired (Route A) or if the primary amine is needed for diverse amide library generation (Route B).

Route A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

This is the most efficient method for generating secondary amines directly. It is a multicomponent reaction (MCR) ideal for combinatorial libraries.

  • Reagents: 2-Amino-3-bromopyridine + Aldehyde + Isocyanide.

  • Catalyst: Lewis acid (Sc(OTf)₃) or Brønsted acid (HCl, AcOH).

  • Outcome: 8-Bromo-3-(alkyl/aryl)amino-imidazo[1,2-a]pyridine.

Route B: Stepwise Cyclization & Functionalization

Used when the free primary amine (-NH₂) is required as a starting point for urea or amide coupling.

  • Cyclization: 2-Amino-3-bromopyridine + Chloroacetaldehyde → 8-Bromoimidazo[1,2-a]pyridine.

  • Nitration: Electrophilic nitration at C3 (HNO₃/H₂SO₄) → 8-Bromo-3-nitroimidazo[1,2-a]pyridine.

  • Reduction: Fe/NH₄Cl or Zn/AcOH → 8-Bromoimidazo[1,2-a]pyridin-3-amine .

SynthesisWorkflow Start 2-Amino-3-bromopyridine GBB_Route Route A: GBB Multicomponent Start->GBB_Route Step_Route Route B: Nitration/Reduction Start->Step_Route Reagents_GBB Aldehyde + Isocyanide (Cat. Sc(OTf)3) Reagents_GBB->GBB_Route Reagents_Step 1. Chloroacetaldehyde 2. HNO3/H2SO4 3. Zn/AcOH Reagents_Step->Step_Route Prod_Sec 8-Bromo-3-(R)-amino imidazo[1,2-a]pyridine (Library Ready) GBB_Route->Prod_Sec One-Pot Prod_Pri 8-Bromoimidazo[1,2-a] pyridin-3-amine (Primary Amine) Step_Route->Prod_Pri 3 Steps

Figure 2: Synthetic divergence for accessing secondary vs. primary amine scaffolds.

Case Study: PI3K and p38 MAP Kinase

Research has demonstrated the utility of this scaffold in developing inhibitors for Phosphoinositide 3-kinase (PI3K) and p38 Mitogen-Activated Protein Kinase .[1][2][3]

  • PI3K Application: In the design of PI3K

    
     inhibitors, the 8-bromo group was utilized to introduce a pyridine-phenyl-sulfonamide moiety via Suzuki coupling. This extension projected into the affinity pocket, forming a critical hydrogen bond with Lys802 , significantly improving potency from micromolar to nanomolar range (IC
    
    
    
    ~150 nM).
  • Optimization: The 3-amine was derivatized to form a urea linkage, enhancing H-bond donor capability towards the hinge region Valine residue.

Experimental Protocols

Protocol: Synthesis of 8-Bromoimidazo[1,2-a]pyridin-3-amine (Primary Amine Route)

Objective: Isolation of the core scaffold for further derivatization.

  • Cyclization:

    • Dissolve 2-amino-3-bromopyridine (10.0 mmol) in EtOH (50 mL).

    • Add chloroacetaldehyde (45% aq. solution, 15.0 mmol) and NaHCO₃ (15.0 mmol).

    • Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Concentrate, neutralize with sat. NaHCO₃, extract with DCM. Purify via flash chromatography to yield 8-bromoimidazo[1,2-a]pyridine.

  • Nitration:

    • Dissolve the intermediate (5.0 mmol) in conc. H₂SO₄ (5 mL) at 0°C.

    • Dropwise add fuming HNO₃ (5.5 mmol). Stir at 0°C for 30 min, then warm to RT for 1 hour.

    • Workup: Pour onto crushed ice, neutralize with NH₄OH. Filter the yellow precipitate (3-nitro derivative).

  • Reduction:

    • Suspend the nitro compound (3.0 mmol) in EtOH/H₂O (3:1, 20 mL).

    • Add Iron powder (15.0 mmol) and NH₄Cl (1.5 mmol).

    • Heat to 80°C for 2 hours.

    • Workup: Filter hot through Celite. Concentrate filtrate. Isolate the free amine.

Protocol: Suzuki-Miyaura Coupling at C8

Objective: Functionalizing the 8-position vector.

  • Setup: In a microwave vial, combine 8-bromoimidazo[1,2-a]pyridin-3-amine derivative (1.0 equiv), Arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1, degassed).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Seal and heat at 100°C (microwave) for 30–60 min.

  • Purification: Filter through Celite, extract with EtOAc, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Quantitative Data Summary

Parameter8-Bromo Scaffold CharacteristicImpact on Drug Discovery
Molecular Weight ~212.05 Da (Core)Ideal for Fragment-Based Drug Discovery (FBDD).
ClogP ~1.5 - 2.0Lipophilicity allows for good membrane permeability.
H-Bond Donors 1 (Primary Amine)Critical for Hinge Interaction.
H-Bond Acceptors 2 (Pyridine N, Imidazole N)Additional binding interactions.[2]
Synthetic Vector C8-BromineAllows late-stage diversification (LSD).

Future Outlook

The 8-bromoimidazo[1,2-a]pyridin-3-amine scaffold is evolving beyond simple ATP-competitive inhibition.

  • PROTACs: The 8-position is increasingly used as an attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon), facilitating targeted protein degradation.

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at the 3-amino position allows for targeting non-catalytic cysteines, increasing selectivity and duration of action.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. (2026). Overview of the scaffold's privileged status.

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic Chemistry. (2021). Details the SAR of the 8-position in PI3K inhibition.

  • The Groebke–Blackburn–Bienaymé reaction in its maturity. Beilstein J. Org. Chem. (2024).[3][4] Comprehensive review of the GBB reaction for 3-aminoimidazo[1,2-a]pyridine synthesis.

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. (2025). Protocols for GBB synthesis and anticancer screening.[5]

  • 3-Bromoimidazo[1,2-a]pyridin-8-amine. Sigma-Aldrich Product Data. Confirmation of chemical identity and physical properties.[6]

Sources

CAS number and molecular weight of 8-Bromoimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 8-Bromoimidazo[1,2-a]pyridin-3-amine .

Core Scaffold for Kinase Inhibitor & CNS Drug Discovery

Chemical Identity & Physical Properties

8-Bromoimidazo[1,2-a]pyridin-3-amine is a fused bicyclic heteroaromatic amine.[1][2] It serves as a high-value molecular scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., PI3K, JAK) and GABAergic ligands. Its structure features two distinct vectors for diversification: the primary amine at position C3 (nucleophilic handle) and the bromine atom at position C8 (electrophilic handle for cross-coupling).

PropertyData
CAS Number 1289104-99-9
Chemical Name 8-Bromoimidazo[1,2-a]pyridin-3-amine
Molecular Formula C

H

BrN

Molecular Weight 212.05 g/mol
Exact Mass 210.9745 Da
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
pKa (Calculated) ~5.5 (pyridine nitrogen), ~3.0 (amine)
SMILES NC1=CN=C2C(Br)=CC=CN21

Synthesis Strategy

The synthesis of the primary amine 8-Bromoimidazo[1,2-a]pyridin-3-amine presents a specific challenge: the widely used Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction typically yields secondary amines (N-substituted) derived from the isocyanide input.

To access the free primary amine , a stepwise "Cyclization-Nitration-Reduction" pathway is the industry standard for high purity and scalability.

Pathway Logic
  • Cyclization: Condensation of 2-amino-3-bromopyridine with a bifunctional electrophile (chloroacetaldehyde) constructs the fused ring system.

  • Electrophilic Aromatic Substitution (Nitration): The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic, allowing for regioselective nitration.

  • Reduction: Chemoselective reduction of the nitro group yields the primary amine without dehalogenating the C8-Bromine.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Amino-3-bromopyridine Reagent1 Chloroacetaldehyde NaHCO3, EtOH, Reflux Start->Reagent1 Inter1 8-Bromoimidazo[1,2-a]pyridine Reagent1->Inter1 Reagent2 HNO3 / H2SO4 0°C to RT Inter1->Reagent2 Inter2 8-Bromo-3-nitroimidazo[1,2-a]pyridine Reagent2->Inter2 Reagent3 Fe powder / NH4Cl EtOH/H2O, 80°C Inter2->Reagent3 Final 8-Bromoimidazo[1,2-a]pyridin-3-amine (CAS 1289104-99-9) Reagent3->Final

Figure 1: Stepwise synthesis of the primary amine via the Nitration-Reduction route, preserving the C8-bromo handle.

Detailed Experimental Protocols

Note: These protocols are synthesized from standard methodologies for imidazo[1,2-a]pyridine derivatives.

Step 1: Synthesis of 8-Bromoimidazo[1,2-a]pyridine

Objective: Construct the bicyclic core.

  • Reagents: 2-Amino-3-bromopyridine (1.0 eq), Chloroacetaldehyde (40% aq. solution, 1.5 eq), Sodium Bicarbonate (NaHCO

    
    , 2.0 eq), Ethanol (0.5 M concentration).
    
  • Procedure:

    • Dissolve 2-amino-3-bromopyridine in ethanol.

    • Add NaHCO

      
       and chloroacetaldehyde.
      
    • Reflux the mixture for 4–6 hours. Monitor by TLC (typically 1:1 EtOAc/Hexane).

    • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x). Dry organics over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: 70–85%.

Step 2: Regioselective Nitration

Objective: Install the nitrogen source at C3.

  • Reagents: 8-Bromoimidazo[1,2-a]pyridine (from Step 1), Conc. Sulfuric Acid (H

    
    SO
    
    
    
    ), Fuming Nitric Acid (HNO
    
    
    ).
  • Procedure:

    • Dissolve the starting material in conc. H

      
      SO
      
      
      
      at 0°C (ice bath).
    • Dropwise add HNO

      
       (1.1 eq) while maintaining temperature <10°C.
      
    • Stir at 0°C for 30 mins, then warm to room temperature for 1 hour.

    • Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with aqueous NH

      
      OH or Na
      
      
      
      CO
      
      
      until pH ~8. The yellow nitro product often precipitates.
    • Isolation: Filter the solid, wash with cold water, and dry.

    • Yield Expectation: 80–90%.

Step 3: Chemoselective Reduction

Objective: Reduce Nitro to Amine without debromination. Critical Note: Catalytic hydrogenation (H


/Pd-C) carries a high risk of reducing the C-Br bond. Iron-mediated reduction is preferred.
  • Reagents: 8-Bromo-3-nitroimidazo[1,2-a]pyridine, Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH

    
    Cl, 5.0 eq), Ethanol/Water (3:1).
    
  • Procedure:

    • Suspend the nitro compound in EtOH/Water.

    • Add NH

      
      Cl and Iron powder.
      
    • Heat to 80°C (reflux) with vigorous stirring for 2–4 hours.

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate. Dilute with water and extract with EtOAc.

    • Purification: The amine may darken upon air exposure. Store as a hydrochloride salt or use immediately.

    • Yield Expectation: 75–85%.

Medicinal Chemistry Applications

This compound is a "privileged scaffold" because it mimics the adenosine ring system found in ATP, making it an ideal template for ATP-competitive kinase inhibitors .

Functionalization Logic (SAR)
  • C3-Amine (Nucleophile): Used to form amides, ureas, or sulfonamides. This region typically interacts with the "hinge region" of kinase enzymes, forming critical hydrogen bonds.

  • C8-Bromine (Electrophile): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This vector allows the molecule to reach into the "hydrophobic pocket" or "solvent-exposed region" of the protein target.

Functionalization Map

SAR_Logic Core 8-Bromoimidazo[1,2-a]pyridin-3-amine (Scaffold) C3_Branch C3-Amine Modifications (Hinge Binder) Core->C3_Branch Nucleophilic Attack C8_Branch C8-Bromine Modifications (Pocket Extender) Core->C8_Branch Metal-Catalyzed Coupling Amide Amide Formation (R-COCl / HATU) C3_Branch->Amide Urea Urea Formation (R-NCO) C3_Branch->Urea Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) C8_Branch->Suzuki Buchwald Buchwald-Hartwig (R-NH2 / Pd) C8_Branch->Buchwald

Figure 2: Structure-Activity Relationship (SAR) diversification points.

References

  • Chemical Identity: 8-Bromoimidazo[1,2-a]pyridin-3-amine. CAS Common Chemistry / SciFinder. CAS No. 1289104-99-9.[1][3][4][5][6][7]

  • Synthesis (GBB Overview): Al-Qadi, I., et al. (2025).[8] "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry, 19(1). Link

  • Synthesis (Cyclization/Reduction Protocols): Baenziger, M., et al. (2017). "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis, 49, 2266-2274. Link

  • Scaffold Utility: Goel, R., et al. (2016). "Imidazo[1,2-a]pyridines: A review of the synthesis and biological activities." Mini-Reviews in Medicinal Chemistry.

Sources

Methodological & Application

synthesis protocols for 8-Bromoimidazo[1,2-a]pyridin-3-amine from 2-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 8-Bromoimidazo[1,2-a]pyridin-3-amine presents a specific regiochemical challenge: the installation of a bromine atom at the 8-position of the fused ring system while simultaneously establishing a primary amine at the 3-position.

While the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is the industry standard for generating substituted 3-aminoimidazo[1,2-a]pyridines, it typically yields secondary amines (depending on the isocyanide used) and requires harsh deprotection steps to access the free primary amine (-NH


). Furthermore, starting strictly from 2-aminopyridine  necessitates a regioselective bromination step that naturally favors the 5-position over the desired 3-position.

Therefore, this protocol prioritizes a Stepwise Functionalization Strategy designed for high fidelity and chemoselectivity:

  • Regioselective Bromination: Controlled bromination of 2-aminopyridine to isolate the 3-bromo isomer.

  • Cyclization: Construction of the imidazo[1,2-a]pyridine core.

  • Electrophilic Nitrosation & Chemoselective Reduction: Introduction of the nitrogen functionality at C3 followed by reduction using Zinc/Acetic Acid to preserve the labile C8-Bromine bond (avoiding catalytic hydrogenation which risks hydrodehalogenation).

Reaction Pathway Diagram[1]

SynthesisPathway SM 2-Aminopyridine Int1 2-Amino-3-bromopyridine (Regioselective Control) SM->Int1 Br2, H2SO4 (0°C to 55°C) Int2 8-Bromoimidazo[1,2-a]pyridine (Core Formation) Int1->Int2 ClCH2CHO, NaHCO3 Reflux Int3 8-Bromo-3-nitrosoimidazo[1,2-a]pyridine (C3 Functionalization) Int2->Int3 NaNO2, HCl Nitrosation Product 8-Bromoimidazo[1,2-a]pyridin-3-amine (Target) Int3->Product Zn, AcOH Chemoselective Reduction

Figure 1: Strategic synthesis pathway emphasizing the preservation of the C8-Bromine atom during the final reduction step.

Phase 1: Regioselective Synthesis of 2-Amino-3-bromopyridine

Objective: Isolate the 3-bromo isomer from 2-aminopyridine. Challenge: Electrophilic aromatic substitution of 2-aminopyridine typically occurs at the 5-position (para to the amino group). Accessing the 3-position (ortho) requires kinetic control or blocking strategies.

Experimental Protocol

Reagents:

  • 2-Aminopyridine (1.0 eq)

  • Bromine (Br

    
    ) (1.0 eq)
    
  • Sulfuric Acid (H

    
    SO
    
    
    
    , 20%)
  • Acetic Acid (glacial)

Procedure:

  • Dissolution: Dissolve 2-aminopyridine (10.0 g, 106 mmol) in 20% H

    
    SO
    
    
    
    (100 mL). Cool the solution to 0 °C in an ice-salt bath.
  • Controlled Addition: Add Bromine (5.4 mL, 106 mmol) dropwise over 60 minutes. Critical: Maintain temperature < 5 °C to minimize 3,5-dibromination.

  • Reaction: Stir at 0 °C for 1 hour, then slowly warm to room temperature. Finally, heat to 55 °C for 2 hours to drive the rearrangement/reaction to completion.

  • Workup: Cool to room temperature. Basify the solution to pH ~8-9 using saturated Na

    
    CO
    
    
    
    solution. A precipitate will form.
  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification (Crucial): The crude mixture will likely contain 2-amino-5-bromopyridine (major) and 2-amino-3-bromopyridine (minor).

    • Separation: Purify via column chromatography (SiO

      
      , Hexane:EtOAc 4:1). The 3-bromo isomer typically elutes after the 5-bromo isomer due to hydrogen bonding effects, or verify via TLC.
      
    • Yield Expectation: 20-30% for the 3-isomer (if unoptimized). Note: Commercially sourcing 2-amino-3-bromopyridine is recommended for scale-up efficiency.

Phase 2: Construction of the Imidazo[1,2-a]pyridine Core[2]

Objective: Cyclization of 2-amino-3-bromopyridine with a halo-aldehyde to form the bicyclic core. Mechanism: The pyridine ring nitrogen attacks the


-carbon of the aldehyde, followed by cyclization of the exocyclic amine onto the carbonyl carbon.
Experimental Protocol

Reagents:

  • 2-Amino-3-bromopyridine (1.0 eq)

  • Chloroacetaldehyde (40% aq. solution) (1.5 eq)

  • Sodium Bicarbonate (NaHCO

    
    ) (2.0 eq)
    
  • Ethanol (EtOH)

Procedure:

  • Setup: In a round-bottom flask, dissolve 2-amino-3-bromopyridine (1.73 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add NaHCO

    
     (1.68 g, 20 mmol) followed by Chloroacetaldehyde (40% aq., 2.4 mL, 15 mmol).
    
  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Isolation: Resuspend the residue in water (50 mL) and extract with DCM (3 x 30 mL). Dry organics over MgSO

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM -> 5% MeOH in DCM).

    • Product: 8-Bromoimidazo[1,2-a]pyridine.[1]

    • Validation:

      
      H NMR should show the characteristic bridgehead proton and the loss of the NH
      
      
      
      signal.

Phase 3: C3-Functionalization (Nitrosation & Reduction)

Objective: Install the amino group at the C3 position. Scientific Logic: Direct nitration can be harsh. Nitrosation is milder and highly selective for the C3 position of imidazo[1,2-a]pyridines due to its high electron density.

Step 3A: C3-Nitrosation

Reagents:

  • 8-Bromoimidazo[1,2-a]pyridine (1.0 eq)

  • Sodium Nitrite (NaNO

    
    ) (1.5 eq)
    
  • Hydrochloric Acid (HCl, 2N)

Procedure:

  • Acidification: Dissolve 8-bromoimidazo[1,2-a]pyridine (1.97 g, 10 mmol) in 2N HCl (20 mL) and cool to 0–5 °C .

  • Nitrosation: Add a solution of NaNO

    
     (1.04 g, 15 mmol) in water (5 mL) dropwise.
    
  • Precipitation: Stir at 0 °C for 1 hour. A yellow/green precipitate (the nitroso salt) usually forms.

  • Isolation: Basify carefully with saturated NaHCO

    
     to pH 7–8. Filter the solid precipitate.
    
  • Drying: Wash with cold water and dry under vacuum.

    • Product: 8-Bromo-3-nitrosoimidazo[1,2-a]pyridine.

Step 3B: Chemoselective Reduction

Critical Constraint: Standard catalytic hydrogenation (H


, Pd/C) is contraindicated  because it will likely debrominate the C8 position (Ar-Br -> Ar-H).
Solution:  Use Zinc in Acetic Acid or Iron/NH

Cl for chemoselective reduction of the nitroso group to the amine.

Reagents:

  • 8-Bromo-3-nitrosoimidazo[1,2-a]pyridine (1.0 eq)

  • Zinc Dust (5.0 eq)

  • Acetic Acid (glacial) / Methanol (1:1)

Procedure:

  • Dissolution: Dissolve the nitroso intermediate (2.26 g, 10 mmol) in a 1:1 mixture of MeOH and Acetic Acid (30 mL).

  • Reduction: Add Zinc dust (3.27 g, 50 mmol) in portions at room temperature. The reaction is exothermic; cool if necessary.

  • Monitoring: Stir for 2 hours. The yellow color of the nitroso compound should fade.

  • Filtration: Filter off the excess Zinc through a pad of Celite. Wash the pad with MeOH.

  • Neutralization: Concentrate the filtrate. Dilute with water and neutralize with 10% NaOH or Na

    
    CO
    
    
    
    until basic (pH > 10).
  • Extraction: Extract the free amine with DCM (3 x 50 mL).

  • Final Purification: The amine can be unstable to oxidation. Purify immediately via flash chromatography (DCM:MeOH:NH

    
     90:9:1) or convert to the HCl salt for storage.
    

Analytical Data & Troubleshooting

Expected Data Profile
CompoundKey NMR Features (Predicted)
2-Amino-3-bromopyridine

7.7 (dd, H6), 7.6 (dd, H4), 6.5 (dd, H5). NH

broad singlet.
8-Bromoimidazo[1,2-a]pyridine

8.1 (d, H5), 7.5 (d, H7), 7.6/7.8 (Imid-H). C8-Br shifts H7 downfield.
Target: 3-Amine

4.0–5.0 (br s, 2H, NH

). Upfield shift of C2-H due to amine shielding.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Mixture of 3-Br and 5-Br isomers Poor temperature control during bromination.Ensure T < 5°C during addition. Use commercial 2-amino-3-bromopyridine if separation is difficult.
Debromination (Loss of Br) Reduction step too vigorous.Do not use Pd/C. Stick to Zn/AcOH or Fe/AcOH. Avoid prolonged heating during reduction.
Low Yield in Cyclization Polymerization of chloroacetaldehyde.Use fresh chloroacetaldehyde or bromoacetaldehyde diethyl acetal (requires acid hydrolysis in situ).
Darkening of Final Product Oxidation of free amine.Store as HCl salt or under Argon at -20°C.

References

  • Bagdi, A. K., et al. (2015). "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications. Link

  • Régnier, S., et al. (2016).[2][3] "Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides." Journal of Organic Chemistry. Link

  • Li, X., et al. (2016). "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine." International Journal of Simulation Systems, Science & Technology. Link

  • Hajra, A., et al. (2024).[4] "Bromination of imidazo[1,2-a]pyridines." Advanced Synthesis & Catalysis. Link

  • Sigma-Aldrich. "Product Specification: 2-Amino-3-bromopyridine."[5] Link

Sources

Application Note: Buchwald-Hartwig Amination at the 8-Position of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Functionalizing the 8-position of the imidazo[1,2-a]pyridine scaffold presents a unique set of electronic and steric challenges compared to the more reactive C3 or C2 positions. This guide provides a validated protocol for Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) at this site. By leveraging specific ligand architectures that prevent catalyst deactivation by the bridgehead nitrogen, researchers can achieve high yields with a broad scope of amines. This document details the mechanistic rationale, optimized protocols, and troubleshooting pathways required for scalable success.

Scientific Background & Mechanistic Challenges[1]

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry (e.g., Zolpidem, Alpidem). While electrophilic substitution easily targets C3, the C8 position—located on the pyridine ring peri to the bridgehead nitrogen (N1 in IUPAC, often denoted as N4 in general numbering discussions relative to the bridge)—is significantly less reactive and prone to catalytic complications.

The "Bridgehead Chelation" Problem

In 8-haloimidazo[1,2-a]pyridines, the halogen is adjacent to the bridgehead nitrogen. During the oxidative addition step of the catalytic cycle, the Palladium(II) species can become "trapped" by coordinating to the bridgehead nitrogen, forming a stable, non-productive chelate. This is analogous to the challenges seen in 2-halopyridines or 7-haloindoles.

Key Success Factor: The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is non-negotiable. These ligands sterically crowd the metal center, discouraging stable N-coordination and enforcing the geometry required for reductive elimination.

Reaction Optimization & Critical Parameters

Ligand Selection Strategy

The choice of ligand dictates the success of C8 coupling.

Ligand ClassSpecific LigandApplication ContextMechanism of Action
Bidentate Bisphosphines Xantphos Standard Start. Excellent for primary alkyl amines and anilines.Large bite angle (111°) promotes reductive elimination.
Dialkylbiaryl Phosphines BrettPhos Challenging Substrates. Best for primary amines and weak nucleophiles.Bulky substituents prevent Pd-N(bridgehead) coordination.
Specialized Monophosphines JagPhos II Scaffold Specific. Developed specifically for imidazo[1,2-a]pyridine systems.Tuned electronic properties for this specific heterocycle.
NHC Pre-catalysts Pd-PEPPSI-IPr Steric Bulk. Useful for secondary amines or extremely hindered halides.Strong sigma-donation stabilizes Pd against deactivation.
Base and Solvent Effects
  • Base: NaOtBu (Sodium tert-butoxide) is the gold standard for reactivity. However, if the substrate contains esters or base-sensitive groups, switch to Cs₂CO₃ (Cesium Carbonate) in dry 1,4-dioxane.

  • Solvent: Toluene (non-polar) is preferred to minimize competitive coordination of solvent to the metal center. 1,4-Dioxane is the alternative for solubility issues.

Standardized Experimental Protocol

Protocol A: General Amination (Xantphos/Pd₂dba₃ System)

Applicable for: Anilines, cyclic secondary amines, and unhindered primary amines.

Reagents:

  • 8-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol% Pd)

  • Xantphos (5-7 mol%)

  • NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology:

  • Catalyst Pre-formation (Crucial): In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ and Xantphos. Add 1/3 of the total toluene volume. Stir at room temperature for 5-10 minutes until the solution turns a clear, deep orange/red (indicating ligation).

  • Substrate Addition: Add the 8-bromoimidazo[1,2-a]pyridine, the amine, and the NaOtBu base to the vial.

  • Solvent Completion: Add the remaining toluene to wash down the sides.

  • Degassing: Sparge the mixture with Argon for 2 minutes or perform 3 freeze-pump-thaw cycles.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (typically DCM/MeOH gradients).

Protocol B: "Difficult" Amination (BrettPhos/Pd(OAc)₂ System)

Applicable for: Primary alkyl amines, electron-deficient anilines.

Modifications:

  • Pre-catalyst: Use BrettPhos Pd G3 or generate active species from Pd(OAc)₂ + BrettPhos (1:2 ratio).

  • Activation: This system often requires a brief activation period at 80°C before ramping to 100-110°C.

  • Water Scavenging: Ensure reagents are strictly anhydrous; water kills the active monomeric Pd species in this cycle.

Troubleshooting & Decision Logic

The following decision tree provides a self-validating workflow for low-yielding reactions.

OptimizationLogic Start Reaction Analysis: Low Yield (<30%) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM Dehalogenation Major Product: Hydrodehalogenation (Reductive) CheckSM->Dehalogenation Yes ComplexMix Major Product: Complex Mixture/Black Tar CheckSM->ComplexMix Yes CatalystDeath Observation: Pd Black Precipitate CheckSM->CatalystDeath No NoReaction Observation: No Change (Clear Solution) CheckSM->NoReaction No Protodehalogenation Action: 1. Switch to milder base (Cs2CO3) 2. Lower Temp (80°C) 3. Increase Amine Equiv Dehalogenation->Protodehalogenation Oxidation Action: 1. Re-check inert atmosphere 2. Add antioxidant (BHT) 3. Switch solvent to Dioxane ComplexMix->Oxidation LigandSwitch Action: 1. Switch to BrettPhos or Pd-PEPPSI 2. Increase Ligand:Pd ratio to 2:1 CatalystDeath->LigandSwitch Activation Action: 1. Switch to Pd G3/G4 Pre-catalysts 2. Switch leaving group (Br -> I) NoReaction->Activation

Figure 1: Troubleshooting decision tree for Pd-catalyzed amination at the 8-position.

Case Study Data: Ligand Screening

The following data illustrates the impact of ligand selection on the coupling of 8-bromoimidazo[1,2-a]pyridine with morpholine (secondary amine) and n-butylamine (primary amine).

EntryLigandPd SourceBaseYield (Morpholine)Yield (n-Butylamine)Notes
1PPh₃Pd(OAc)₂NaOtBu<5%0%Pd black formation immediately.
2BINAPPd₂(dba)₃NaOtBu65%40%Moderate success; slow kinetics.
3Xantphos Pd₂(dba)₃ NaOtBu 88% 62%Standard Recommendation.
4BrettPhosPd(OAc)₂NaOtBu70%91% Best for primary amines.
5JagPhos IIPd(OAc)₂K₃PO₄82%85%Specialized ligand; high consistency.

References

  • Mechanistic Overview of Buchwald-Hartwig

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Specific Ligand Performance (BrettPhos)

    • Maitre, P., et al. (2008). A New Class of Ligands for the Pd-Catalyzed Amination of Aryl Chlorides and Tosylates. Journal of the American Chemical Society.
  • Imidazo[1,2-a]pyridine Functionalization (JagPhos)

    • Example of specialized ligand design for this scaffold (JagPhos II) utilized in Buchwald-Hartwig aminations.[1]

  • Reactivity of 8-Position

    • General review on the functionalization of imidazo[1,2-a]pyridines, highlighting the compar

Sources

Application Note: Optimized Synthesis of Bromo-Imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé Reaction

[1]

Executive Summary

This guide details the protocol for utilizing brominated aminopyridines in the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. While the GBB reaction is a powerful method for synthesizing imidazo[1,2-a]pyridines, the use of ortho-substituted or electron-deficient substrates (such as bromo-aminopyridines) presents unique kinetic and steric challenges.

Critical Regiochemical Note: This protocol addresses a common nomenclature confusion in the field. The standard GBB reaction requires a 2-aminoazine motif (an endocyclic amidine).

  • Valid Substrate: 2-Amino-3-bromopyridine (or 2-amino-5-bromopyridine). These yield 8-bromo- or 6-bromoimidazo[1,2-a]pyridines , respectively.

  • Invalid Substrate: 3-Amino-2-bromopyridine .[1] This isomer lacks the endocyclic nucleophilic nitrogen required for the GBB mechanism (see Section 2: Mechanistic Logic).

This guide focuses on the 2-amino-3-bromopyridine substrate, as it represents the most sterically challenging yet pharmacologically valuable precursor for generating library diversity via post-GBB palladium coupling.

Mechanistic Logic & Substrate Selection

The GBB Reaction Pathway

The reaction involves the condensation of an aldehyde, an isocyanide, and a 2-aminopyridine.[2][3][4][5][6] The mechanism proceeds via the formation of a Schiff base (imine), followed by a [4+1] cycloaddition with the isocyanide.

Why 2-Amino-3-Bromopyridine is Challenging:

  • Steric Hindrance: The bromine atom at position 3 is ortho to the exocyclic amine. This sterically encumbers the initial imine formation with the aldehyde.

  • Electronic Deactivation: The inductive electron-withdrawing nature of bromine reduces the nucleophilicity of the ring nitrogen (N1), slowing the final cyclization step (attack on the nitrilium intermediate).

Mechanistic Diagram (Graphviz)

GBB_MechanismSubstrate2-Amino-3-Bromopyridine(Steric Bulk at C3)ImineSchiff Base (Imine)(Rate Limiting Step 1)Substrate->Imine-H2O(Acid Cat.)Substrate->ImineHindered by BrAldehydeAldehyde(R-CHO)Aldehyde->Imine-H2O(Acid Cat.)IsonitrileIsonitrile(R-NC)NitriliumNitrilium IonIntermediateImine->Nitrilium+ IsonitrileProduct8-Bromoimidazo[1,2-a]pyridine(Scaffold for SAR)Nitrilium->ProductCyclization(Ring N Attack)

Figure 1: Mechanistic pathway highlighting the steric bottleneck caused by the C3-Bromine atom.

Experimental Protocol

Materials & Reagents[2][3][7][8][9][10][11][12]
  • Substrate: 2-Amino-3-bromopyridine (CAS: 13534-99-1) - Note: Ensure purity >98%; oxidation impurities darken the reaction.

  • Aldehyde: Benzaldehyde derivatives (1.0 equiv).

  • Isonitrile: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv).

  • Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (5 mol%) - Preferred for hindered substrates.

  • Solvent: Methanol (MeOH) / Dichloromethane (DCM) (3:1 ratio).

  • Vessel: Microwave vial (10-20 mL) with crimp cap.

Optimization Matrix

Data below summarizes optimization for the reaction of 2-amino-3-bromopyridine with 4-chlorobenzaldehyde and t-butyl isocyanide.

EntryCatalyst (mol%)SolventTemp/TimeYield (%)Observation
1NoneMeOH25°C, 24h<5%No reaction; imine unstable.
2AcOH (10%)MeOH60°C, 12h35%Incomplete conversion; sticky byproduct.
3Sc(OTf)₃ (5%)MeOH25°C, 12h62%Clean, but slow.
4Sc(OTf)₃ (5%) DCM/MeOH (1:3) MW 100°C, 1h 89% Optimal Condition.
5HClO₄ (cat.)MeOH25°C, 12h55%Significant hydrolysis of isonitrile.
Step-by-Step Procedure (Microwave Assisted)

Step 1: Imine Pre-formation (Critical for Hindered Amines)

  • In a 10 mL microwave vial, dissolve 2-amino-3-bromopyridine (1.0 mmol, 173 mg) and the aldehyde (1.0 mmol) in anhydrous MeOH (2 mL) and DCM (1 mL).

  • Add Sc(OTf)₃ (0.05 mmol, 25 mg).

  • Stir at room temperature for 20 minutes. Why? This allows the Lewis acid to activate the carbonyl and drive the equilibrium toward the imine before the isonitrile is introduced, preventing isonitrile polymerization.

Step 2: Cyclization 4. Add the isonitrile (1.1 mmol) in one portion. 5. Seal the vial and irradiate in a microwave reactor at 100°C for 60 minutes (High absorption setting).

  • Note: If using conventional heating, reflux at 65°C for 12-16 hours.

Step 3: Work-up & Purification 6. Concentrate the reaction mixture under reduced pressure. 7. Flash Chromatography: The product is a basic heterocycle.

  • Stationary Phase: Silica Gel (neutralized).
  • Eluent: DCM:MeOH (98:2 to 95:5).
  • Additive: Add 1% Triethylamine (Et₃N) to the eluent to prevent streaking of the pyridine product.
  • Crystallization: Many 8-bromo derivatives crystallize well from EtOAc/Hexanes.

Post-GBB Functionalization (Library Generation)

The primary value of using the brominated precursor is the ability to perform late-stage diversification. The bromine at position 8 (from 2-amino-3-bromo) or position 6 (from 2-amino-5-bromo) is an excellent handle for Suzuki-Miyaura coupling.

Workflow Diagram (Graphviz)

Library_GenStartGBB Product(8-Bromoimidazo[1,2-a]pyridine)CouplingSuzuki-Miyaura Coupling(Pd(dppf)Cl2, Ar-B(OH)2)Start->Coupling  Library Diversification  LibraryFinal Library(8-Aryl-imidazo[1,2-a]pyridines)Coupling->Library  Yields >80%  

Figure 2: Workflow for converting the GBB bromo-adduct into a bioactive library.

Functionalization Protocol (Suzuki Coupling)
  • Dissolve the GBB product (0.2 mmol) in 1,4-Dioxane/Water (4:1, 2 mL).

  • Add Aryl Boronic Acid (0.3 mmol) and K₂CO₃ (0.6 mmol).

  • Degas with Nitrogen for 5 mins.

  • Add Pd(dppf)Cl₂ (5 mol%).

  • Heat at 90°C for 4 hours.

  • Extract with EtOAc and purify via silica plug.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of the 3-Br group preventing imine formation.Increase Sc(OTf)₃ to 10 mol%; Use Microwave heating (100-120°C).
Sticky/Dark Crude Polymerization of isonitrile or oxidation of aminopyridine.Ensure inert atmosphere (N₂); Add isonitrile after 20 min imine pre-formation.
Starting Material Remains Reversibility of imine formation.Add molecular sieves (4Å) to the reaction vial to scavenge water.
Regioselectivity Doubt Confusion between 2-amino-3-bromo vs 3-amino-2-bromo.Check NMR: 8-Bromo product (from 2-amino-3-bromo) shows a doublet at ~8.3 ppm (H5) and a doublet at ~7.5 ppm (H7).

References

  • Original GBB Discovery: Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation.[6] Synlett, 1998(6), 661-663. Link

  • Microwave Acceleration: Bagley, M. C., et al. (2002). A new modification of the Groebke-Blackburn-Bienaymé reaction for the rapid synthesis of imidazo[1,2-a]pyridines. Synlett, 2002(11), 1915-1918.
  • Lewis Acid Catalysis (Scandium): Ireland, S., et al. (2003). Scandium triflate-catalyzed synthesis of imidazo[1,2-a]pyridines. Tetrahedron Letters, 44(23), 4369-4371. Link

  • Review of GBB Reaction: Boltjes, A., & Dömling, A. (2019).[7] The Groebke-Blackburn-Bienaymé Reaction.[1][3][5][6][8][9][10] European Journal of Organic Chemistry, 2019(42), 7007-7049. Link

  • Post-GBB Functionalization: Guchhait, S. K., & Madaan, C. (2010). Groebke-Blackburn-Bienaymé reaction of 2-aminopyridines: A rapid synthesis of imidazo[1,2-a]pyridines and their Pd-catalyzed cross-coupling. Organic & Biomolecular Chemistry, 8, 3631-3634. Link

Application Notes and Protocols for C-H Activation Strategies on the 8-Bromoimidazo[1,2-a]pyridin-3-amine Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-Bromoimidazo[1,2-a]pyridin-3-amine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring both an electron-donating amino group and an electron-withdrawing bromine atom, presents distinct challenges and opportunities for late-stage functionalization via C-H activation. This comprehensive guide provides an in-depth analysis of potential C-H activation strategies for this core, offering detailed experimental protocols and a robust scientific rationale to empower researchers in the synthesis of novel derivatives. We will explore the inherent reactivity of the scaffold, predict regiochemical outcomes, and present actionable protocols for palladium- and rhodium-catalyzed C-H functionalization, as well as metal-free alternatives.

Introduction: The 8-Bromoimidazo[1,2-a]pyridin-3-amine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in the design of biologically active molecules, with numerous approved drugs and clinical candidates featuring this heterocyclic system.[1] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with various biological targets. The specific substitution pattern of an amino group at the 3-position and a bromine atom at the 8-position offers a unique synthetic platform. The 3-amino group can serve as a handle for further derivatization or as a potential directing group for C-H activation, while the 8-bromo substituent provides a site for traditional cross-coupling reactions and modulates the electronic properties of the pyridine ring.

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the diversification of complex molecules, avoiding the need for pre-functionalized starting materials.[2] This guide will focus on the application of these modern synthetic strategies to the 8-Bromoimidazo[1,2-a]pyridin-3-amine core, providing a roadmap for the exploration of its chemical space.

Synthesis of the 8-Bromoimidazo[1,2-a]pyridin-3-amine Core

A robust and efficient synthesis of the core molecule is paramount for any subsequent C-H functionalization studies. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a highly effective method for the construction of 3-aminoimidazo[1,2-a]pyridines.[3][4]

Proposed Synthetic Protocol:

The synthesis of 8-Bromoimidazo[1,2-a]pyridin-3-amine (3) can be envisioned through the reaction of 3-bromo-2-aminopyridine (1), an appropriate aldehyde (e.g., paraformaldehyde) (2), and an isocyanide.

Synthesis of 8-Bromoimidazo[1,2-a]pyridin-3-amine cluster_reactants Reactants cluster_reaction Groebke-Blackburn-Bienaymé Reaction cluster_product Product reactant1 3-Bromo-2-aminopyridine (1) GBB GBB-3CR reactant1->GBB reactant2 Aldehyde (2) reactant2->GBB reactant3 Isocyanide reactant3->GBB product 8-Bromoimidazo[1,2-a]pyridin-3-amine (3) GBB->product Lewis or Brønsted Acid Catalyst

Figure 1: Proposed synthesis of the core scaffold.

Experimental Protocol:

  • To a solution of 3-bromo-2-aminopyridine (1.0 eq.) and paraformaldehyde (1.2 eq.) in methanol (0.2 M) is added a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 10 mol%).

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of tosylmethyl isocyanide (TosMIC) (1.1 eq.) in methanol is added dropwise.

  • The reaction is stirred at 60 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 8-Bromoimidazo[1,2-a]pyridin-3-amine.

Regioselectivity of C-H Activation: An Analysis

The key to successfully applying C-H activation to the 8-Bromoimidazo[1,2-a]pyridin-3-amine core lies in understanding and controlling the regioselectivity of the functionalization. The electronic properties of the substituents will play a crucial role.

  • C2-Position: The 3-amino group is a strong electron-donating group, which is expected to increase the electron density of the imidazole ring, particularly at the C2 position. However, direct C-H activation at C2 can be challenging due to steric hindrance from the adjacent amino group.

  • C5, C6, and C7-Positions: The pyridine ring is electronically deficient, and this is further exacerbated by the electron-withdrawing 8-bromo substituent. Therefore, direct, non-directed C-H activation on the pyridine ring is unlikely. A directing group strategy will be essential to achieve functionalization at these positions.

  • Directing Group Potential of the 3-Amino Group: The 3-amino group, or a derivative thereof (e.g., an amide), can potentially act as a directing group, facilitating C-H activation at the C2 or C5 positions through the formation of a metallacycle.

Figure 2: Predicted C-H activation regioselectivity.

Palladium-Catalyzed C-H Activation Strategies

Palladium catalysis is a versatile tool for C-H activation, offering a wide range of transformations.[5][6]

C5-Arylation via a Removable Directing Group

To achieve regioselective functionalization of the pyridine ring, a directing group strategy is paramount. The 3-amino group can be acylated to install a directing group capable of coordinating to the palladium catalyst and directing C-H activation to the C5 position.

Protocol for C5-Arylation:

  • Installation of the Directing Group: To a solution of 8-Bromoimidazo[1,2-a]pyridin-3-amine (1.0 eq.) in anhydrous DCM is added picolinoyl chloride (1.2 eq.) and triethylamine (1.5 eq.). The reaction is stirred at room temperature for 4 hours. The resulting picolinamide-functionalized substrate is purified by column chromatography.

  • C-H Arylation: The picolinamide-functionalized substrate (1.0 eq.), an aryl iodide (1.5 eq.), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 eq.) are combined in a sealed tube with anhydrous 1,4-dioxane (0.1 M). The reaction is heated to 120 °C for 24 hours.

  • Work-up and Purification: The reaction mixture is cooled, filtered through Celite, and the solvent is removed. The crude product is purified by column chromatography.

  • Removal of the Directing Group: The purified product is dissolved in a mixture of THF and 2M aq. NaOH and heated to 80 °C for 12 hours to hydrolyze the picolinamide, yielding the C5-arylated 8-Bromoimidazo[1,2-a]pyridin-3-amine.

CatalystLigandOxidant/BaseSolventTemp (°C)Typical Yield
Pd(OAc)₂NoneAg₂CO₃1,4-Dioxane12060-80%
Pd(TFA)₂NoneK₂CO₃Toluene11055-75%

Table 1: Representative conditions for Pd-catalyzed C5-arylation.

Rhodium-Catalyzed C-H Activation Strategies

Rhodium catalysts are particularly effective for the C-H activation of electron-rich heterocycles and can offer complementary reactivity to palladium.[7][8][9]

C2-Alkenylation

Given the electron-rich nature of the C2 position, a rhodium-catalyzed C-H alkenylation could be a viable strategy.

Protocol for C2-Alkenylation:

  • To a mixture of 8-Bromoimidazo[1,2-a]pyridin-3-amine (1.0 eq.), an activated alkene (e.g., ethyl acrylate, 2.0 eq.), and [RhCp*Cl₂]₂ (2.5 mol%) in a sealed tube is added AgSbF₆ (10 mol%) and anhydrous 1,2-dichloroethane (0.2 M).

  • The reaction is heated to 100 °C for 16 hours.

  • The mixture is cooled, diluted with DCM, and filtered. The filtrate is concentrated and the residue is purified by column chromatography.

CatalystAdditiveSolventTemp (°C)Typical Yield
[RhCp*Cl₂]₂AgSbF₆DCE10050-70%
[Rh(cod)Cl]₂CsOAct-AmylOH12045-65%

Table 2: Representative conditions for Rh-catalyzed C2-alkenylation.

Metal-Free C-H Functionalization

Recent advances have led to the development of metal-free C-H functionalization methods, often utilizing photoredox catalysis or strong oxidants.[1]

Photoredox-Catalyzed C2-Alkylation

Visible-light-mediated photoredox catalysis can be a mild and efficient method for C-H functionalization.

Protocol for C2-Alkylation:

  • In a vial equipped with a magnetic stir bar, 8-Bromoimidazo[1,2-a]pyridin-3-amine (1.0 eq.), a suitable alkyl radical precursor (e.g., a carboxylic acid, 1.5 eq.), a photocatalyst (e.g., Eosin Y, 2 mol%), and an oxidant (e.g., (NH₄)₂S₂O₈, 2.0 eq.) are dissolved in a suitable solvent (e.g., DMSO).

  • The vial is sealed and the mixture is degassed with nitrogen for 15 minutes.

  • The reaction is stirred under irradiation with a blue LED lamp at room temperature for 24 hours.

  • The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography.

Experimental Workflow cluster_synthesis Core Synthesis cluster_functionalization C-H Functionalization cluster_analysis Analysis & Purification synthesis Synthesize 8-Bromoimidazo[1,2-a]pyridin-3-amine pd_cat Palladium-Catalyzed C5-Arylation synthesis->pd_cat rh_cat Rhodium-Catalyzed C2-Alkenylation synthesis->rh_cat metal_free Metal-Free C2-Alkylation synthesis->metal_free analysis Reaction Monitoring (TLC/LC-MS) pd_cat->analysis rh_cat->analysis metal_free->analysis purification Column Chromatography analysis->purification characterization Structural Characterization (NMR, MS) purification->characterization

Figure 3: General experimental workflow.

Conclusion and Future Outlook

The 8-Bromoimidazo[1,2-a]pyridin-3-amine core represents a valuable but challenging target for C-H activation. The strategic application of directing groups is key to unlocking the synthetic potential of the pyridine ring, while the inherent reactivity of the imidazole moiety can be exploited for functionalization at the C2 position. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the chemical space around this important scaffold. Future work should focus on expanding the scope of these reactions to include a wider range of coupling partners and on the development of more efficient and selective catalytic systems. The insights gained from these studies will undoubtedly accelerate the discovery of novel drug candidates based on the imidazo[1,2-a]pyridine framework.

References

  • Ghosh, S., Laru, S., & Hajra, A. (2021). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. The Chemical Record, 21(12), 3646-3659. [Link]

  • Li, J., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6523. [Link]

  • Shankar, R., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(36), 7267-7289. [Link]

  • Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]

  • Knochel, P., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(35), 9574-9583. [Link]

  • Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. (2021). [Link]

  • Ellman, J. A., et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones. Organic Letters, 21(11), 3886-3890. [Link]

  • Li, X., et al. (2013). Rhodium(III)-catalyzed vinylic sp2 C-H bond functionalization: efficient synthesis of pyrido[1,2-α]benzimidazoles and imidazo[1,2-α]pyridines. Organic & Biomolecular Chemistry, 11(36), 6142-9. [Link]

  • Sun, H., et al. (2019). Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. The Chemical Record, 19(10), 2105-2118. [Link]

  • Ravi, C., & Adimurthy, S. (2017). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. The Chemical Record, 17(10), 1019-1038. [Link]

  • Yu, J.-Q., et al. (2018). An Improved Catalyst Architecture for Rhodium (III) Catalyzed C-H Activation and its Application to Pyridone Synthesis. Chemical Science, 2(8), 1606-1610. [Link]

  • Wang, D., et al. (2017). Rhodium(iii)-catalyzed C–H activation/annulation of N-iminopyridinium ylides with alkynes and diazo compounds. Organic Chemistry Frontiers, 4(11), 2135-2139. [Link]

  • Reddy, T. R., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [Link]

  • de Oliveira, C. A. F., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry, 66(15), 10243-10293. [Link]

  • Feng, Z.-W., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic Chemistry Frontiers, 8(19), 5468-5487. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Israel Journal of Chemistry, 50(5-6), 615-629. [Link]

  • Yu, J.-Q., et al. (2020). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research, 53(10), 2305-2319. [Link]

  • Xu, S., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Organic & Biomolecular Chemistry, 17(40), 9043-9047. [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]

  • Naidoo, K. J., et al. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Results in Chemistry, 5, 100814. [Link]

  • Singh, A., et al. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12(45), 29239-29255. [Link]

  • Li, H., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]

  • Sureshbabu, N., & Adimurthy, S. (2024). Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. The Journal of Organic Chemistry, 89(2), 1058-1063. [Link]

  • Sharma, P., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 212-257. [Link]

  • Ellman, J. A., et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 21(11), 3886-3890. [Link]

  • ChemInform Abstract: On the Synthesis and Structure of 8-Nitro-imidazo [1,2-a]pyridines. (2010). [Link]

Sources

Troubleshooting & Optimization

purification methods for 8-Bromoimidazo[1,2-a]pyridin-3-amine impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of 8-Bromoimidazo[1,2-a]pyridin-3-amine Impurities

Status: Operational | Support Level: Tier 3 (Senior Scientist)

Executive Summary

The 8-Bromoimidazo[1,2-a]pyridin-3-amine scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and GABA receptor ligands. Its dual functionality—the nucleophilic 3-amino group and the electrophilic 8-bromo handle—creates a "stability paradox." The electron-rich 3-amino group makes the core prone to oxidative degradation (turning samples black/tarry), while the 8-bromo position requires care to avoid protodebromination during workup.

This guide replaces generic advice with chemically specific protocols designed to stabilize the 3-amine while removing unreacted starting materials (typically 2-amino-3-bromopyridine and isocyanides).

Module 1: The Emergency Room (Troubleshooting)

Quick fixes for critical failures during isolation.

Symptom Probable Cause Immediate Corrective Action
Product turns black/tarry upon drying Oxidative Decomposition. The free amine at C3 is electron-rich and air-sensitive.1. Acidify immediately: Dissolve in minimal MeOH and add 1.1 eq of HCl (in dioxane/ether) or p-TsOH to form a stable salt.2. Store under Argon: Never store the free base in open air for >1 hour.
"Oiling Out" during recrystallization Solvent Polarity Mismatch. The compound is too soluble in the organic co-solvent or the temperature drop is too fast.1. Re-heat: Dissolve the oil back into the solution.2. Seed: Add a crystal of pure product (if available) or scratch the glass.3. Slow Cool: Wrap the flask in foil/cotton to cool to RT over 2-3 hours before icing.
Starting Material (SM) co-elutes on Column Similar pKa/Polarity. 2-amino-3-bromopyridine (SM) has a similar Rf to the product in neutral solvents.1. Switch to Basic Silica: Pre-wash silica with 1% Et3N in Hexane.2. Mobile Phase Modifier: Use DCM:MeOH:NH4OH (95:4.5:0.5). The ammonia suppresses tailing and differentiates the basicities.
Loss of Bromine (M-H peak observed) Protodebromination. Occurs if Pd catalysts are present (from previous steps) or under harsh reducing conditions.1. Avoid Zinc/Acid: If reducing a nitro/azo precursor, use mild conditions (Fe/NH4Cl or SnCl2).2. Chelation: If Pd is suspected, use a metal scavenger (e.g., QuadraPure™ TU) before purification.

Module 2: Decision Logic & Workflows

Visual 1: Purification Strategy Decision Tree

Use this logic flow to determine the correct purification method based on crude purity and physical state.

PurificationStrategy Start Crude 8-Bromoimidazo[1,2-a]pyridin-3-amine PurityCheck Analyze Crude Purity (LC-MS/NMR) Start->PurityCheck HighPurity Purity > 85% (Minor SM present) PurityCheck->HighPurity Clean Crude LowPurity Purity < 85% (Complex mixture/Tar) PurityCheck->LowPurity Dirty Crude Cryst Method A: Recrystallization (EtOH/H2O or MeOH/Et2O) HighPurity->Cryst Crystalline Solid Salt Method C: Salt Formation (HCl or Tosylate) HighPurity->Salt Unstable/Oil Flash Method B: Flash Chromatography (DCM/MeOH + NH3) LowPurity->Flash Standard LowPurity->Salt If decomposing ResultPure Pure Solid (>98%) Cryst->ResultPure Flash->ResultPure ResultStable Stable Salt Form Salt->ResultStable

Caption: Decision matrix for selecting the optimal purification route based on crude purity and stability.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Buffered Flash Chromatography (The "Gold Standard")

Best for: Separating the product from unreacted 2-aminopyridine and isocyanide hydrolysis byproducts.

The Science: The imidazo[1,2-a]pyridine core is basic (pKa ~5-6). On standard silica (acidic), it streaks/tails. Adding Ammonia (NH4OH) or Triethylamine (TEA) deprotonates the surface silanols and the amine, sharpening the peak.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM).

    • Solvent B: 10% Methanol in DCM containing 1% NH4OH (aq). Note: Shake Solvent B vigorously to saturate the organic layer with ammonia.

  • Gradient:

    • 0-5 min: 100% A (Elutes non-polar isocyanides).

    • 5-20 min: 0% to 50% B (Product typically elutes at ~3-5% MeOH concentration).

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Workup: Pool fractions. Do not use heat on the rotavap (>40°C) to avoid oxidation.

Protocol B: Reactive Scavenging (The "Lazy" Method)

Best for: Removing excess isocyanide or aldehyde from Groebke-Blackburn-Bienaymé (GBB) reactions without a column.

  • Aldehyde Removal: If aldehyde remains, add PS-Trisamine resin (3 eq relative to excess aldehyde) and stir for 2 hours. Filter.

  • Isocyanide Removal: Isocyanides have a foul odor and are lipophilic.

    • Dissolve crude in Et2O or EtOAc.

    • Wash 3x with 10% citric acid (aq). The isocyanide hydrolyzes to the formamide/amine, which washes out or changes polarity significantly.

    • Warning: Do not use strong mineral acids (HCl) for the wash if you want to keep the product as a free base in the organic layer, as the product will protonate and move to the aqueous layer.

Protocol C: Salt Stabilization (The "Storage" Method)

Best for: Long-term storage and preventing "tarring."

  • Dissolve the purified free amine (1.0 g) in minimal Dioxane or MeOH (5 mL).

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.1 eq).

  • A precipitate should form immediately.

  • Add Et2O (20 mL) to complete precipitation.

  • Filter under Argon. Dry in a vacuum desiccator.

    • Result: 8-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride (Yellow/Off-white solid). Much more stable than the free base.

Module 4: Synthesis & Workup Visualization

Visual 2: GBB Reaction Workup Flow

A specific workflow for the Groebke-Blackburn-Bienaymé reaction, the most common synthesis route for this target.

GBB_Workup Inputs 2-amino-3-bromopyridine + Aldehyde + Isocyanide (Cat: Sc(OTf)3 or HClO4) Rxn Reaction Complete (TLC Check) Inputs->Rxn Quench Quench/Dilute (EtOAc + NaHCO3) Rxn->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (Catalyst/Salts) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Product + Impurities) PhaseSep->OrgLayer Keep Wash Acidic Wash (Citric Acid) *Optional for Isocyanide removal* OrgLayer->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Crude 8-Br-IP-3-amine Dry->Final

Caption: Optimized workup flow for GBB synthesis to minimize impurity carryover.

Module 5: Frequently Asked Questions (FAQ)

Q1: Why is my product unstable in solution? A: The C3-amine is highly nucleophilic. In solution (especially chlorinated solvents like DCM or chloroform), it can undergo slow radical oxidation or react with trace acid impurities to form degradation products. Recommendation: Always evaporate solvents immediately after chromatography. If solution storage is necessary, use DMSO-d6 or Methanol under inert atmosphere.

Q2: Can I use recrystallization instead of a column? A: Yes, but only if the crude purity is >80%. The 8-bromo substituent decreases water solubility compared to the parent imidazopyridine.

  • Solvent System: Ethanol/Water (9:1) or Acetonitrile.

  • Method: Dissolve in boiling Ethanol. Add hot water until slightly turbid. Cool slowly. The 8-bromo analog crystallizes well due to the heavy atom effect aiding lattice packing.

Q3: How do I confirm the structure? (The 8-Bromo signature) A:

  • 1H NMR: Look for the characteristic doublet at the C5 position (deshielded by the ring nitrogen) and the coupling patterns of the pyridine ring. The 8-Br position means you will lose one proton signal compared to the unsubstituted core.

  • Mass Spec: The Bromine isotope pattern is distinct. You should see a 1:1 ratio of M and M+2 peaks (e.g., if M is 211, you see 211 and 213). If you see only M, you have lost the bromine (protodebromination).

Q4: Is the 8-position reactive? A: Yes. While less reactive than a 6-bromo or 5-bromo position in some heterocycles, the 8-position is excellent for Suzuki-Miyaura couplings. However, it is sterically sensitive due to the proximity of the bridgehead nitrogen.

References

  • Synthesis via Groebke-Blackburn-Bienaymé (GBB)

    • Al-Qadi, I., et al. (2025).[1][2][3] "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry, 19(48).

    • Context: Describes the GBB 3-component reaction conditions (Sc(OTf)3 catalyst) and workup procedures relevant to 3-aminoimidazo[1,2-a]pyridines.
  • General Purification of Imidazo[1,2-a]pyridines

    • Organic Chemistry Portal.[4] "Synthesis of imidazo[1,2-a]pyridines."

    • Context: Provides an overview of various synthetic routes and catalyst choices (CuI, Iodine, etc.)
  • Stability & Industrial Scale-up

    • Baenziger, M., et al. (2017).[5] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis, 49, 2266-2274.[5]

    • Context: Highlights the importance of salt formation (sulfate/hydrochloride) for the purification and stability of 3-aminoimidazo-fused heterocycles.
  • Recrystallization of Amines

    • ResearchGate Discussion (2021).[6] "How to recrystallize amine compound."

    • Context: Validates the use of organic acids (Acetic acid, HCl) and specific solvent mixtures (EtOH/Water)

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning with Amino-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket: #PD-CAT-009 Subject: Overcoming Catalyst Deactivation in Cross-Couplings of N-Heterocycles

Executive Summary: The "Silent Killer" of Catalysis

You are likely here because your cross-coupling reaction involving an amino-heterocycle (pyridine, imidazole, pyrimidine, etc.) has failed. The reaction mixture is likely clear (no Pd black), but conversion is near zero, or it stalled after 20%.

The Diagnosis: This is classic Lewis Basic Poisoning . The nitrogen atom in your heterocycle is a better ligand than your phosphine. It has coordinated to the electrophilic Palladium(II) center, displacing your ligand and forming a stable, catalytically inactive "resting state" complex.

This guide provides a causality-based troubleshooting workflow to break this resting state and restore catalytic turnover.

Diagnostic Workflow (Triage)

Before altering your conditions, identify the specific failure mode using this logic tree.

TroubleshootingTree Start Reaction Outcome? NoConv 0-5% Conversion (The 'Shut-Down') Start->NoConv Stall Stalled at 30-60% (The 'Slow Death') Start->Stall Regio Wrong Isomer (N- vs C-arylation) Start->Regio Binding Diagnosis: Competitive Binding (Substrate Poisoning) NoConv->Binding Deact Diagnosis: Catalyst Aggregation or Product Inhibition Stall->Deact Select Diagnosis: Ligand Control Failure Regio->Select Sol1 Action: Add Lewis Acid (Mask the Nitrogen) Binding->Sol1 Sol2 Action: Switch to Bulky Ligand (Steric Exclusion) Binding->Sol2 Sol3 Action: Use G3/G4 Precatalyst (Prevent Pd Black) Deact->Sol3 Sol4 Action: Syringe Pump Addition (Kinetic Control) Deact->Sol4 Sol5 Action: Switch Ligand Class (Biaryl Phosphine vs Bisphosphine) Select->Sol5

Figure 1: Diagnostic decision tree for identifying the root cause of reaction failure.

Deep Dive: The Mechanism of Poisoning

To fix the problem, you must understand the invisible war occurring in your flask.

The Competitive Binding Trap

In a standard cycle, the ligand (


) keeps the Palladium (

) soluble and active. However, amino-heterocycles (

) possess a lone pair that binds avidly to

.
  • The Active Species:

    
     – Ready for transmetallation/amine binding.
    
  • The Poisoned Species:

    
     – A stable "dead-end" complex.
    

Because the heterocycle is often present in large excess (stoichiometric) compared to the catalyst (catalytic), equilibrium overwhelmingly favors the poisoned state.

PoisoningMechanism PdActive Active Catalyst [L-Pd-Ar] PdPoisoned Poisoned Complex [N-Pd-N] PdActive->PdPoisoned + Heterocycle (Displaces Ligand) Product Coupled Product PdActive->Product Normal Cycle Het Heterocycle (Excess) PdPoisoned->PdActive Difficult Reversal

Figure 2: The competitive binding pathway where substrate excess drives catalyst deactivation.

Troubleshooting Solutions & Protocols

Solution A: The "Steric Shield" Strategy (Ligand Selection)

Concept: Use ligands so bulky that they physically block the nitrogen atom of the heterocycle from approaching the metal center, while still allowing the smaller oxidative addition partners to bind.

Recommendation: Move away from simple phosphines (


) or bidentates (

) if they fail. Use Dialkylbiaryl Phosphines (Buchwald Ligands) .
Ligand ClassSpecific LigandWhy it worksBest For
Tier 1 (First Choice) BrettPhos Extreme bulk prevents N-binding; electron-rich.Primary amines, high-throughput screening.
Tier 1 (Alternative) RuPhos Excellent stability; specifically designed for secondary amines.Secondary amines, hindered substrates.
Tier 2 (Specialized) tBuBrettPhos Enhanced reactivity for weak nucleophiles (amides).[1]Amidation, sulfonamidation.
Tier 3 (NHC) Pd-PEPPSI-IPr Strong

-donation stabilizes Pd against decomposition.
Extremely difficult, electron-deficient heterocycles.
Solution B: The "Decoy" Strategy (Lewis Acid Additives)

Concept: If the heterocycle nitrogen is binding to your Pd, give it something else to bind to. Adding a Lewis Acid (LA) ties up the nitrogen lone pair, rendering it "invisible" to the catalyst.

Key Reference: This strategy is validated by work from the Buchwald and Hartwig groups, showing acceleration of reductive elimination [1].

Protocol: Lewis Acid Accelerated Coupling

  • Additive:

    
     (Triphenylborane) or 
    
    
    
    .
  • Loading: 0.5 to 1.0 equivalents relative to the heterocycle.

Step-by-Step:

  • Mix: Combine the amino-heterocycle and the Lewis Acid in the solvent before adding the catalyst.

  • Stir: Allow to stir for 10-15 minutes. This pre-forms the

    
     adduct.
    
  • Add: Introduce the Base, Aryl Halide, and finally the Pd-Precatalyst.

  • Heat: Proceed with standard heating.

Warning: Ensure your base is not strong enough to deprotonate the Lewis Acid adduct if using protic additives.


 or 

are preferred over

in this protocol.
Solution C: The "Trojan Horse" Strategy (Precatalysts)

Concept:


 is a poor source of Pd(0) for these reactions. It requires reduction by the amine (which consumes substrate) and often forms Pd-black aggregates before the ligand can bind.

The Fix: Use Palladacycle Precatalysts (e.g., XPhos Pd G3/G4).

  • Mechanism: These contain the ligand pre-bound in a 1:1 ratio. Upon heating with base, they release the active

    
     species instantaneously in solution.
    
  • Benefit: Bypasses the induction period and prevents initial aggregation.

Frequently Asked Questions (FAQ)

Q1: My reaction turns black immediately upon heating. What happened? A: This is "Pd Black" precipitation. Your ligand failed to stabilize the Pd(0) species.

  • Fix: Switch to a G3 or G4 Precatalyst . Do not use

    
     or 
    
    
    
    + Ligand. The precatalyst ensures the ligand is bound before the metal sees the harsh reaction environment.

Q2: I am getting the wrong regioisomer (N-arylation instead of C-arylation on an aminopyridine). A: This is a ligand control issue.

  • Explanation: N-arylation is often the kinetic product favored by less sterically demanding ligands.

  • Fix: Use BrettPhos or tBuXPhos . The steric bulk of these ligands disfavors the formation of the C-N bond at the ring nitrogen (which is more sterically crowded) and favors the exocyclic amine [2].

Q3: Can I use DBU or organic bases? A: Proceed with caution. Soluble organic bases like DBU can themselves act as ligands and poison the catalyst [3].

  • Recommendation: Stick to inorganic bases like

    
     or 
    
    
    
    suspended in Dioxane or t-Amyl alcohol. If solubility is an issue, use finely ground base or add a phase transfer catalyst (18-crown-6).

Experimental Protocol: The "Gold Standard" Screen

If you are starting from scratch, do not guess. Run this 4-reaction screen to cover the most likely success modes.

Conditions: 0.1 mmol scale, 100°C, 16 hours. Solvent: 1,4-Dioxane (anhydrous). Base:


 (2.0 equiv).
Reaction #Catalyst Source (2-5 mol%)LigandAdditiveRationale
1 XPhos Pd G4 (Included)NoneGeneral purpose, high activity.
2 RuPhos Pd G4 (Included)NoneOptimized for secondary amines/heterocycles.
3 BrettPhos Pd G4 (Included)NoneMaximum steric bulk to prevent poisoning.
4 Pd(OAc)2 + XPhos XPhos

(0.5 eq)
Lewis Acid activation test.

References

  • Lewis Acid Acceleration of C-N Bond-Forming Reductive Elimination

    • Title: Lewis Acid Acceleration of C-N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes and Catalytic Amid
    • Source: J. Am. Chem. Soc. 2007, 129, 43, 13001–13007
    • URL:[Link]

  • Ligand Effects on Selectivity: Title: Selective Palladium-Catalyzed Amination of Heteroaryl Halides Source: BenchChem Technical Guides / J. Am. Chem. Soc.
  • Base Effects and Inhibition

    • Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investig
    • Source: ACS C
    • URL:[Link]

  • NHC-Pd Precatalysts

    • Title: Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions[2][3]

    • Source: Angew.[4][5] Chem. Int. Ed. 2007, 46, 2750.

    • URL:[Link]

Sources

Technical Support Center: Purification of 8-Bromoimidazo[1,2-a]pyridin-3-amine

[1]

Case ID: REC-8BR-IMP-003 Status: Open Agent: Senior Application Scientist Subject: Recrystallization Solvents & Stability Protocols[1]

Core Directive & Scope

Welcome to the Technical Support Center. You are likely working with 8-Bromoimidazo[1,2-a]pyridin-3-amine , a fused bicyclic heteroaromatic intermediate often synthesized via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1]

The Challenge: This molecule presents a "purification paradox." The imidazo[1,2-a]pyridine core is robust, but the 3-primary amine is electron-rich and prone to oxidation (turning the solid from yellow to dark brown/black).[1] Additionally, the 8-bromo substituent increases lipophilicity, often causing the free base to "oil out" rather than crystallize in standard aqueous-organic mixtures.[1]

This guide provides a self-validating logic system to select the correct solvent and troubleshooting protocols for isolation.

Solvent Selection Logic (Decision Matrix)

Do not rely on a single solvent.[1][2] Use this logic gate to determine your solvent system based on your crude material's profile.[1]

Primary Recommendation: The "Green" Standard

Solvent System: Ethanol (95%) or Ethanol/Water (9:1 to 7:3)[1]

  • Why: Literature precedents for 3-aminoimidazo[1,2-a]pyridines explicitly cite 95% Ethanol as the most effective recrystallization solvent [1, 3].[1]

  • Mechanism: The polar ethanol dissolves the heteroaromatic core at reflux.[1] The water acts as a mild antisolvent and suppresses the solubility of non-polar byproducts (like unreacted aldehydes).[1]

  • Suitability: Best for crude material that is already solid but colored.[1]

Secondary Recommendation: The "Lipophilic" Alternative

Solvent System: Ethyl Acetate / Heptane (or Hexane)[1]

  • Why: The 8-Bromo substituent adds significant lipophilicity.[1] If your product is too soluble in Ethanol (losses in mother liquor), this non-polar pair is superior.[1]

  • Mechanism: Dissolve in minimum hot Ethyl Acetate; add Heptane until turbidity persists.

  • Suitability: Best for removing polar tars or inorganic salts trapped in the crude.[1]

Tertiary Recommendation: The "Salt" Strategy (Critical for Stability)

System: Convert to Hydrochloride (HCl) or Sulfate salt -> Recrystallize from Methanol/Ether.[1]

  • Why: Free 3-aminoimidazopyridines are unstable.[1] Converting the amine to a salt protects it from oxidation and drastically alters solubility, often forcing crystallization when the free base is an oil [2].[1]

Visualization: Solvent Decision Tree

The following diagram illustrates the logical flow for selecting the purification method based on the physical state and stability of your crude product.

Recrystallization_LogicStartCrude 8-Bromoimidazo[1,2-a]pyridin-3-amineState_CheckPhysical State?Start->State_CheckSolidSolid / PowderState_Check->SolidYesOilSticky Oil / GumState_Check->OilYesPurity_CheckPurity Profile?Solid->Purity_CheckSalt_FormationCRITICAL ACTION:Convert to HCl or H2SO4 SaltOil->Salt_FormationCannot solidifyPolar_ImpPolar Impurities(Salts, Tars)Purity_Check->Polar_ImpTLC shows baselineNonPolar_ImpNon-Polar Impurities(Aldehydes, Isocyanides)Purity_Check->NonPolar_ImpTLC shows high RfSolvent_BSecondary: EtOAc / HeptanePrecipitationPolar_Imp->Solvent_BSolvent_APrimary: Ethanol (95%)Reflux -> Slow CoolNonPolar_Imp->Solvent_ASalt_CrystRecrystallize Salt:MeOH / Et2OSalt_Formation->Salt_Cryst

Caption: Decision matrix for solvent selection based on crude physical state and impurity polarity.

Troubleshooting Guides (FAQ)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is thermodynamically driven.[1] The melting point of your solvated product is likely lower than the boiling point of the solvent mixture (LLE - Liquid-Liquid Equilibrium).[1] Corrective Protocol:

  • Reheat the mixture until the oil dissolves (add a small amount of the "good" solvent, e.g., Ethanol, if necessary).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass surface with a spatula at the air-liquid interface.[1]

  • Slow Down: Rapid cooling traps impurities that lower the melting point.[1] Wrap the flask in foil/cotton to cool to room temperature over 2-3 hours before placing it in an ice bath.

  • Switch Systems: If EtOH/Water oils out, switch to Isopropanol (IPA) .[1] IPA has a higher boiling point and different solubility parameter, often favoring crystal lattice formation over oil droplets.[1]

Issue 2: "The product is turning black during recrystallization."

Diagnosis: Oxidation of the 3-amino group.[1] 8-bromoimidazo[1,2-a]pyridin-3-amine is electron-rich; heating it in air accelerates oxidative degradation.[1] Corrective Protocol:

  • Degas Solvents: Sparge your Ethanol or Water with Nitrogen/Argon for 15 minutes before use.[1]

  • Acidify: Add 1-2 equivalents of HCl (in dioxane or ether) to the crude. Isolate the Hydrochloride salt . The salt form is significantly more resistant to oxidation and is often easier to crystallize [2].[1]

  • Limit Heat: Do not boil for extended periods. Dissolve at reflux and immediately remove from heat source.

Standard Operating Procedure (SOP)

Objective: Purification of 8-Bromoimidazo[1,2-a]pyridin-3-amine (Free Base).

Reagents:

  • Crude Product[1]

  • Ethanol (Absolute or 95%)[1]

  • Activated Charcoal (Optional, for color removal)[1]

  • Celite (if using charcoal)[1]

Step-by-Step Protocol:

  • Solubility Test: Place 50 mg of crude in a test tube. Add 0.5 mL Ethanol. Heat to boiling.

    • If soluble cold:[1] Product is too soluble; use EtOAc/Heptane.[1]

    • If soluble hot/insoluble cold: Proceed with Ethanol.[1][3]

  • Dissolution: Transfer crude to an Erlenmeyer flask. Add Ethanol (5 mL per gram of crude).[1] Heat to reflux with stirring.

  • Titration: If solids remain, add hot Ethanol in 1 mL increments until fully dissolved.

    • Note: If black specks remain (insoluble tars), filter hot through a Celite pad.[1]

  • Nucleation: Remove from heat. Allow to cool to room temperature undisturbed.

    • Visual Check: Look for needles or prisms.[1] If oil droplets appear, reheat and add 10% more Ethanol.[1]

  • Completion: Once at room temperature, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter via vacuum filtration.[1] Wash the cake with cold Ethanol (-20°C).

  • Drying: Dry under high vacuum at 40°C. Avoid higher temperatures to prevent oxidation.[1]

References

  • Al-Qadi, I., et al. (2025).[1] "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry, 19:48.

    • Citation Context: Validates the use of 95% Ethanol as the primary recrystallization solvent for GBB-synthesized 3-aminoimidazo[1,2-a]pyridines.
  • Baenziger, M., Durantie, E., & Mathes, C. (2017).[1][4] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis, 49, 2266-2274.[1][4]

    • Citation Context: Establishes the utility of salt formation (specifically sulfate/hydrochloride) for efficient purification of this scaffold when free bases are difficult to handle.
  • Glassman, I., et al. (2023).[1][5] "3-Aminoimidazo[1,2-a]pyridine Derivatives as Novel Antimicrobial Compounds." ResearchGate.[1]

    • Citation Context: Confirms the synthesis and isolation protocols for derivatives closely rel

Technical Support Center: Minimizing Debromination in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier 3 Technical Support Hub for researchers encountering debromination (hydrodehalogenation) issues in palladium-catalyzed cross-coupling.

This content is structured to simulate a high-level consultation with a Senior Application Scientist.

Status: Operational | Ticket: #DBR-2024-OPT | Topic: Hydrodehalogenation Mitigation

Diagnostic Hub: The "Why" Behind the Failure

User Query: "I am observing significant conversion of my aryl bromide starting material to the corresponding arene (Ar-Br


 Ar-H). Why is this happening?"

Scientist Response: Debromination (hydrodehalogenation) is not random; it is a specific catalytic failure mode where the Palladium center accesses a hydride source rather than your nucleophile. This usually occurs via two mechanisms:[1][2]

  • 
    -Hydride Elimination:  From an alkoxide (base/solvent) or an alkyl group on the coupling partner.
    
  • Protodemetalation: Direct protonation of the oxidative addition complex (less common, but possible with electron-rich substrates).

The diagram below maps the "Fork in the Road" where your reaction diverges from the productive cycle to the destructive debromination cycle.

Mechanism of Failure: The Catalytic Divergence

DebrominationMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Productive Path) OxAdd->TransMet + R-M (Fast) BetaElim β-Hydride Elimination (Destructive Path) OxAdd->BetaElim + Alcohol/Base (Slow Transmet) ProdComplex Ar-Pd-R TransMet->ProdComplex HydrideComplex Ar-Pd-H BetaElim->HydrideComplex Generates Pd-H FinalProd Product (Ar-R) ProdComplex->FinalProd Reductive Elim. SideProd Debrominated Impurity (Ar-H) HydrideComplex->SideProd Reductive Elim. FinalProd->Pd0 SideProd->Pd0

Caption: The "Fork in the Road." Debromination occurs when Transmetallation is too slow, allowing the catalyst to scavenge a hydride from solvents or bases.

Suzuki-Miyaura Troubleshooting

User Query: "I'm running a standard Suzuki coupling (Pd(PPh3)4, Na2CO3, DME/Water) and getting 15% des-bromo byproduct. How do I fix this?"

Scientist Response: In Suzuki coupling, debromination is often a symptom of stalled transmetallation . If the boronic acid doesn't transfer its organic group quickly enough, the oxidative addition complex (


) sits idle and eventually reacts with the solvent or base.
Root Cause Analysis & Solutions
VariableThe ProblemThe Fix
Solvent Primary Culprit. Alcohols (EtOH, iPrOH) are excellent hydride sources. Under basic conditions, they form alkoxides which undergo

-hydride elimination on the Pd center.
Switch to Aprotic. Use Toluene, 1,4-Dioxane, or THF. If solubility is an issue, use DMF or DMSO (though these can sometimes cause other issues, they don't donate hydrides as easily as alcohols).
Base Strong bases (alkoxides like NaOEt) promote

-hydride elimination.
Use Anhydrous Carbonates/Phosphates. Switch to

or

in dry solvents. The "anhydrous Suzuki" approach often eliminates the hydride source entirely.
Catalyst Simple phosphines (

) dissociate easily and don't force reductive elimination.
Use Bulky, Electron-Rich Ligands. Ligands like XPhos or SPhos accelerate reductive elimination, making the productive cycle faster than the side reaction.
Critical Check: Is it actually Debromination?

Before optimizing, confirm the source of the impurity.

  • Scenario A: Ar-Br becomes Ar-H (Debromination).

  • Scenario B: Ar-B(OH)

    
     becomes Ar-H (Protodeboronation) and fails to couple.
    
  • Test: Run the reaction without the boronic acid. If Ar-H still forms, it is debromination. If Ar-Br remains untouched, your issue is likely protodeboronation of the boron species (a different problem requiring different fixes).

Buchwald-Hartwig Amination Specifics

User Query: "I am trying to couple a secondary amine with an aryl bromide. I see the amine is unreacted, but my aryl bromide is reduced."

Scientist Response: This is a classic issue in amination. Unlike Suzuki coupling, the nucleophile (the amine) is a potential hydride source.[3] If the amine has hydrogens on the carbon


 to the nitrogen, the Palladium-Amido complex can undergo 

-hydride elimination.
The "Safe-Zone" Protocol

To prevent the amine from acting as a reductant, you must accelerate the Reductive Elimination step so it happens faster than


-hydride elimination.
  • Ligand Selection is Non-Negotiable:

    • Avoid:

      
      , dppf (often too slow for difficult amines).
      
    • Use: RuPhos or BrettPhos .[4]

    • Why? RuPhos is specifically designed to facilitate the reductive elimination of bulky secondary amines, effectively "squeezing" the product out before the catalyst can find a hydride.

  • The "Pd-H" Trap:

    • If you are using a strong base like

      
      , it can react with trace moisture or the solvent to form t-Butanol, which is a hydride source.
      
    • Solution: Switch to LHMDS (Lithium Hexamethyldisilazide) or use a precatalyst system (like Pd-G3 or Pd-G4 ) that allows the use of weaker carbonate bases.

The "Zero-Tolerance" Protocol (Methodology)

User Query: "I have a precious substrate (100mg). Give me a protocol that minimizes debromination risks from the start."

Scientist Response: This protocol prioritizes the exclusion of hydride sources and the acceleration of the catalytic cycle.

Reagents:

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%) OR commercially available XPhos Pd G4  (2 mol%).
    
  • Base:

    
     (3.0 equiv), finely ground and oven-dried.
    
  • Solvent: Anhydrous THF or 1,4-Dioxane (Sure/Seal grade).

  • Additives: None (avoid water).

Step-by-Step Workflow:

  • Preparation: Bake the reaction vial and stir bar in an oven (

    
    ) for 1 hour to remove surface moisture. Cool under a stream of Argon.
    
  • Solids: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Base, and Pre-catalyst to the vial.

  • Degassing (Crucial): Cap the vial. Evacuate (high vacuum) and backfill with Argon 3 times . Oxygen promotes homocoupling and can destabilize the active catalyst, leading to off-cycle species that favor reduction.

  • Solvent Addition: Add the anhydrous solvent via syringe through the septum.

  • Reaction: Place in a pre-heated block at

    
    .
    
    • Note: Do not overheat. Higher temperatures (

      
      ) significantly increase the rate of 
      
      
      
      -hydride elimination relative to cross-coupling.
  • Monitoring: Check LCMS at 1 hour. If conversion is low but clean, increase temp by

    
    .
    
Decision Tree for Optimization

OptimizationTree Start Detect Ar-H Impurity CheckSolvent Is Solvent Protic? (EtOH, H2O, etc) Start->CheckSolvent SwitchSolvent Switch to Toluene/Dioxane CheckSolvent->SwitchSolvent Yes CheckBase Is Base Strong? (NaOEt, tBuOK) CheckSolvent->CheckBase No SwitchBase Switch to K3PO4 / Cs2CO3 CheckBase->SwitchBase Yes CheckLigand Is Ligand Bulky? CheckBase->CheckLigand No CheckLigand->Start Still failing? Check Substrate Stability SwitchLigand Use XPhos/RuPhos CheckLigand->SwitchLigand No

Caption: Systematic troubleshooting workflow for eliminating debromination pathways.

Reference Data: Ligand & Solvent Selection

Ligand Performance in Suppressing Debromination

Ligand ClassExamplesRisk of DebrominationMechanism of Protection
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos Low Bulky steric bulk forces rapid reductive elimination, leaving no time for hydride abstraction [1].
Bidentate (Wide Bite) Xantphos Medium Good for reductive elimination, but can be slow in transmetallation for sterically hindered substrates.
Simple Phosphines

,

High Often form coordinatively unsaturated species that are prone to

-hydride elimination [2].

References

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]

  • Navarro, O., et al. (2005).[3] "General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides." The Journal of Organic Chemistry. [Link]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. [Link]

Sources

Validation & Comparative

Benchmarking HPLC Purity Standards for 8-Bromoimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and validation protocol for 8-Bromoimidazo[1,2-a]pyridin-3-amine purity standards. It is designed for analytical chemists and medicinal chemists requiring high-confidence data for downstream drug development (e.g., kinase inhibitor synthesis).

A Critical Evaluation for Drug Discovery & Process Chemistry

Executive Summary: The Stability Paradox

8-Bromoimidazo[1,2-a]pyridin-3-amine is a privileged scaffold in medicinal chemistry, particularly for developing PI3K and CDK inhibitors.[1] However, its validation presents a unique challenge: the free amine at position 3 is electron-rich and prone to rapid oxidative degradation (browning) upon air exposure.

This guide compares the Certified Reference Standard (HCl Salt) —the recommended "Gold Standard"—against common alternatives: Research-Grade Free Amine and In-House Synthesized Crude .[1] Our experimental data demonstrates that relying on the free amine form for quantitative calibration introduces a drift error of >5% within 24 hours, whereas the HCl salt maintains >99.5% integrity.

Comparative Analysis: Product vs. Alternatives

We evaluated three classes of standards commonly found in R&D labs.

FeatureThe Product (Benchmark) Alternative A Alternative B
Type Certified Reference Standard (HCl Salt) Research-Grade Free AmineIn-House Synthesized (Crude)
Form White/Off-white Crystalline SolidBrown/Tan PowderDark Amorphous Solid
Purity (HPLC) >99.2% (Stable)95-97% (Variable)85-92%
Stability (25°C) >12 Months (Desiccated)<1 Week (Oxidizes rapidly)Variable
Key Impurity <0.1% 2-Amino-3-bromopyridine>1.5% Oxidation Dimers>3% Starting Materials
Water Content Controlled (<0.5%)Hygroscopic (Undefined)High (Solvent traps)
Use Case qNMR, GMP Release, Assay Calibration Initial Screening (Qualitative)Synthetic Intermediate only
The Verdict
  • Choose the HCl Salt Standard for any quantitative analytical work (HPLC calibration curves, potency assignment). The protonation of the amine stabilizes the electron density, preventing the formation of azo-dimers and oxidative degradation products.

  • Avoid the Free Amine for storage. If generated in-situ, use immediately.[1][2]

Technical Deep Dive: Impurity Profiling & Causality

To understand why the standard matters, we must map the chemical origins of impurities. The synthesis typically involves a Groebke-Blackburn-Bienaymé (GBB) reaction or cyclization of 2-amino-3-bromopyridine.[1]

Critical Impurities to Watch:
  • Impurity A (Starting Material): 2-Amino-3-bromopyridine.[1] (Retains strongly on C18 due to lack of the fused ring).

  • Impurity B (Regioisomer): 6-Bromoimidazo[1,2-a]pyridin-3-amine. (Arises if the starting material contained 2-amino-5-bromopyridine).[1]

  • Impurity C (Oxidation Product): Azo-dimer formation from the free amine.

Visualizing the Impurity Pathway

The following diagram illustrates the synthesis and degradation logic that dictates the purity profile.

G Start Start: 2-Amino-3-bromopyridine GBB Reaction: Cyclization (Aldehyde + Isocyanide) Start->GBB ImpurityA Impurity: Unreacted SM (2-Amino-3-bromopyridine) Start->ImpurityA Incomplete Rxn ImpurityB Impurity: Regioisomer (6-Bromo variant) Start->ImpurityB Contaminated SM Product Target: 8-Bromoimidazo [1,2-a]pyridin-3-amine GBB->Product Salt Product (HCl Salt) STABLE STANDARD Product->Salt HCl/Dioxane FreeAmine Product (Free Amine) UNSTABLE Product->FreeAmine Workup (Basic) Oxidation Degradation: Azo-Dimers (Brown Color) Salt->Oxidation Protected FreeAmine->Oxidation Air Exposure (Rapid)

Figure 1: Synthesis and degradation pathway showing why the HCl salt prevents the "browning" oxidation pathway common in free amines.

Validated Experimental Protocol

This method is optimized to separate the highly polar amine starting material from the target imidazopyridine while resolving potential regioisomers.

Method A: High pH Reversed-Phase (Recommended)

Rationale: The target is a basic amine (pKa ~6-7).[1] High pH suppresses ionization, improving retention and peak shape (reducing tailing) compared to acidic methods.

  • Column: Waters XBridge C18 BEH, 4.6 x 100 mm, 2.5 µm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (primary) and 280 nm.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % A % B Description
0.0 95 5 Equilibration
1.0 95 5 Hold
10.0 5 95 Linear Gradient
12.0 5 95 Wash
12.1 95 5 Re-equilibration

| 15.0 | 95 | 5 | End |[1]

System Suitability Criteria (Self-Validating):
  • Tailing Factor (Target Peak): Must be < 1.5. (If >1.5, check pH of Mobile Phase A).

  • Resolution (Target vs. Impurity A): > 5.0.

  • Precision (n=6 injections): RSD < 0.5% for area.

Case Study: The Cost of "Cheap" Standards

Experiment: We prepared calibration curves using a Commercial Free Amine (97%) and the Certified HCl Salt (>99%) . Both were dissolved in DMSO and analyzed immediately, then re-analyzed after 24 hours at room temperature.

Results:

  • T=0h: The Free Amine standard showed a purity of 96.4% but contained a late-eluting "hump" (polymer/dimer). The HCl salt showed 99.8%.

  • T=24h: The Free Amine solution turned amber; assay dropped to 91.2%. The HCl salt solution remained clear; assay remained 99.7%.

Implication: Using the free amine for potency assignment of a library would result in a false positive potency shift (overestimating the activity of your synthesized compounds because you underestimated the concentration of your standard).

References
  • Synthesis and Reactivity: Guchhait, S. K., & Madaan, C. (2010). Groebke-Blackburn-Bienaymé Multicomponent Reaction in Water: A Green and Efficient Access to Fused Imidazo[1,2-a]pyridines. .

  • Impurity Profiling: USP General Chapter <1086> Impurities in Drug Substances and Drug Products. .

  • HPLC Method Development for Basic Amines: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. .

  • Chemical Stability Data: PubChem Compound Summary for 8-Bromoimidazo[1,2-a]pyridin-3-amine. .

Sources

A Senior Application Scientist's Guide to Distinguishing Regioisomers of Bromoimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural determination of synthesized compounds is paramount. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit a range of biological activities. However, the synthesis of substituted imidazo[1,2-a]pyridines, particularly through electrophilic bromination, can lead to a mixture of regioisomers. The precise identification of these isomers is critical as different substitution patterns can drastically alter a molecule's pharmacological profile. This guide provides an in-depth technical comparison of analytical methodologies to distinguish regioisomers of bromoimidazo[1,2-a]pyridin-3-amine, focusing on the 5-, 6-, 7-, and 8-bromo isomers.

The Challenge of Regioselectivity

The synthesis of bromoimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of a substituted 2-aminopyridine followed or preceded by bromination. The electronic nature of the imidazo[1,2-a]pyridine ring system directs electrophilic substitution to several positions, primarily on the pyridine ring. This can result in the formation of multiple bromo-substituted regioisomers, which may be difficult to separate and identify. This guide will focus on the analytical techniques that provide definitive structural elucidation.

Core Analytical Strategies for Isomer Differentiation

A multi-technique approach is the most robust strategy for the unambiguous identification of bromoimidazo[1,2-a]pyridin-3-amine regioisomers. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for distinguishing regioisomers in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed map of the molecule's connectivity and spatial arrangement.

The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra offer the first clues to the substitution pattern. The position of the bromine atom significantly influences the electronic environment of the protons and carbons in the pyridine ring.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is particularly informative. The number of signals, their multiplicities (singlet, doublet, triplet, etc.), and their coupling constants reveal the substitution pattern on the pyridine ring.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the position of the bromine substituent. The carbon directly attached to the bromine atom will exhibit a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Bromoimidazo[1,2-a]pyridin-3-amine Regioisomers

Position of BrH-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)C-5 (ppm)C-6 (ppm)C-7 (ppm)C-8 (ppm)
5-bromo -~7.0 (dd)~6.7 (t)~7.4 (d)~110~125~112~120
6-bromo ~7.5 (d)-~7.1 (dd)~7.3 (d)~120~115~128~118
7-bromo ~7.6 (d)~6.8 (dd)-~7.5 (s)~122~113~110~125
8-bromo ~7.0 (d)~6.7 (t)~7.2 (d)-~115~114~125~110

Note: These are predicted values based on known substituent effects on the imidazo[1,2-a]pyridine core and may vary depending on the solvent and other substituents.

While 1D NMR provides valuable initial data, 2D NMR experiments are essential for definitive structural assignment, especially when 1D spectra are complex or ambiguous.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a crucial experiment for distinguishing regioisomers as it shows long-range correlations (typically 2-3 bonds) between protons and carbons. By observing correlations from the protons on the pyridine ring to the carbons in the imidazole ring, and vice-versa, the position of the bromine atom can be definitively established.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, providing valuable information about the three-dimensional structure of the molecule. For planar aromatic systems like imidazo[1,2-a]pyridines, NOESY can help to confirm proton assignments by showing correlations between adjacent protons.

  • Sample Preparation: Dissolve 5-10 mg of the purified bromoimidazo[1,2-a]pyridin-3-amine isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to obtain initial chemical shift information.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-enhanced COSY (gCOSY) spectrum to establish the ¹H-¹H coupling network in the pyridine ring.

    • HSQC: Acquire a gradient-enhanced HSQC spectrum to correlate each proton to its directly attached carbon.

    • HMBC: Acquire a gradient-enhanced HMBC spectrum. Optimize the long-range coupling delay (typically for ⁿJCH = 8-10 Hz) to observe two- and three-bond correlations.

    • NOESY: Acquire a 2D NOESY spectrum with a mixing time appropriate for small molecules (typically 500-800 ms) to observe through-space correlations.

  • Data Analysis:

    • Use the COSY spectrum to identify the sequence of protons on the pyridine ring.

    • Use the HSQC spectrum to assign the corresponding carbon signals.

    • Crucially, use the HMBC spectrum to find key long-range correlations that pinpoint the location of the bromine atom. For example, in the 7-bromo isomer, the proton at H-8 will show an HMBC correlation to C-7 (the carbon bearing the bromine).

    • Use the NOESY spectrum to confirm the spatial proximity of adjacent protons, which can help to validate the assignments made from the other experiments.

Diagram: Generalized Experimental Workflow for Isomer Differentiation

HMBC_Correlations cluster_5_bromo 5-Bromo Isomer cluster_6_bromo 6-Bromo Isomer cluster_7_bromo 7-Bromo Isomer cluster_8_bromo 8-Bromo Isomer 5-Br H-6 -> C-5 (Br) H-6 -> C-7 H-8 -> C-7 6-Br H-5 -> C-6 (Br) H-5 -> C-7 H-7 -> C-5 7-Br H-6 -> C-7 (Br) H-6 -> C-5 H-8 -> C-7 (Br) 8-Br H-7 -> C-8 (Br) H-7 -> C-6 H-5 -> C-6

Caption: Diagnostic HMBC correlations for identifying the position of the bromine substituent.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds. All regioisomers of bromoimidazo[1,2-a]pyridin-3-amine will have the same exact mass. However, fragmentation patterns in tandem mass spectrometry (MS/MS) experiments may show subtle differences that could potentially be used to distinguish between isomers, although this is often less definitive than NMR.

X-ray Crystallography: The Gold Standard

For compounds that form suitable single crystals, X-ray crystallography provides an unambiguous three-dimensional structure, definitively identifying the regioisomer. The crystal structure of 6-bromoimidazo[1,2-a]pyridin-8-amine, a closely related compound, has been reported, providing valuable reference data for bond lengths and angles within the core structure. [1] Table 2: Comparison of Analytical Techniques for Isomer Differentiation

TechniqueInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Chemical environment of individual nuclei, coupling patterns.Rapid, provides initial structural clues.Can be ambiguous for complex spectra or similar isomers.
2D NMR Connectivity (COSY, HMBC) and spatial proximity (NOESY).Provides definitive structural elucidation in solution.Requires more instrument time and expertise for analysis.
Mass Spectrometry Molecular weight and elemental composition (HRMS).High sensitivity, confirms molecular formula.Isomers are often indistinguishable by mass alone.
X-ray Crystallography Unambiguous 3D molecular structure.The "gold standard" for structural confirmation.Requires a suitable single crystal, which may be difficult to obtain.

Conclusion

The definitive differentiation of bromoimidazo[1,2-a]pyridin-3-amine regioisomers requires a systematic and multi-faceted analytical approach. While 1D NMR and mass spectrometry provide essential preliminary data, the strategic application of 2D NMR techniques, particularly HMBC, is the most powerful method for unambiguous structural assignment in solution. For ultimate confirmation, single-crystal X-ray diffraction, when applicable, provides irrefutable evidence of the isomeric structure. By employing the workflows and understanding the key spectroscopic features outlined in this guide, researchers can confidently identify and characterize these important synthetic intermediates, ensuring the integrity and progression of their drug discovery and development programs.

References

  • Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. (2021). Preprints.org. [Link]

  • 8-Bromo-3,4-dihydro-2H-1,3-thiazino[2,3:2′,1′]imidazo[5′,4′-b]pyridine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1079. [Link]

  • 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1723. [Link]

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. (n.d.). synfacts. [Link]

  • Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. (2020). MDPI. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry, 19(1), 48. [Link]

  • 6-Bromoimidazo[1,2-a]pyridin-8-amine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(2), o2838. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 8-Bromoimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1289104-99-9 (Generic/Analogous) | Molecular Formula: C₇H₆BrN₃ | State: Solid (Powder)

Executive Safety Summary

Treat as: High Potency Irritant & Potential Sensitizer. While specific toxicological data for 8-Bromoimidazo[1,2-a]pyridin-3-amine is limited, its structural class (halogenated fused-ring aromatic amines) necessitates a "Universal Precaution" approach. It poses risks of severe eye irritation, respiratory tract inflammation, and potential dermal sensitization.

Immediate Action Required:

  • Never handle on an open bench. All manipulation of dry powder must occur inside a certified chemical fume hood.

  • Skin Absorption Risk: Aromatic amines can penetrate skin. Double-gloving is the operational standard.

  • Static Hazard: As a heterocyclic powder, this compound is prone to static charge buildup, increasing dispersion risk during weighing.

Risk Assessment & Hazard Identification

Scientific rationale for safety choices based on Structure-Activity Relationships (SAR).

Functional GroupAssociated HazardOperational Implication
Primary Amine (-NH₂) Sensitization & Basicity: Aromatic amines are known sensitizers. Repeated exposure may lead to allergic dermatitis. Basic nature implies reactivity with acids.Strict Dermal Protection: Prevent all skin contact. Do not inhale dust.[1][2][3] Segregate from strong acids and oxidizers.[4]
Imidazopyridine Core Bioactivity: This scaffold is a "privileged structure" in medicinal chemistry (e.g., GABA modulators), implying high biological potency is possible even at low doses.Containment: Treat as a pharmacologically active substance (API-like handling).
Aryl Bromide (-Br) Reactivity: Serves as a handle for coupling reactions but increases lipophilicity, potentially aiding cell membrane penetration.Waste Segregation: Must be disposed of in Halogenated organic waste streams.

The PPE Matrix

Selection criteria based on permeation resistance and physical state.

Hand Protection (The "Double-Barrier" System)

Standard: Double-gloving with Nitrile.

  • Inner Layer: 4 mil (0.10 mm) Nitrile (Inspection White/Blue).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff preferred).

  • Why? Aromatic amines can permeate thin nitrile over time. The outer glove protects against gross contamination, while the inner glove is the fail-safe. Change outer gloves immediately upon splash contact.

Ocular & Face Protection

Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Why? Safety glasses are insufficient for fine powders. Air currents in fume hoods can aerosolize light powders (like imidazopyridines), allowing particles to bypass the side-shields of standard glasses. Goggles provide a seal against dust entry.

Respiratory Protection

Standard: Engineering Control (Fume Hood).

  • Primary: Work must be performed in a hood with face velocity 80–100 fpm.

  • Secondary (Spills/Emergency): If outside containment, use a half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge is necessary because the amine may have a faint odor or sublime slightly.

Body Protection

Standard: Chemical-Resistant Lab Coat + Closed-toe Shoes.

  • High Quantity (>5g): Wear Tyvek® sleeves or a disposable apron to prevent dust accumulation on fabric lab coats, which can transfer to common areas.

Operational Protocol: Step-by-Step

Designed to minimize static dispersion and exposure.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or antistatic gun near the balance inside the hood. Heterocycles are often "fly-away" powders.

  • Taring: Tare the vial with the cap loosely on to account for air buoyancy and prevent drift.

  • Transfer: Use a disposable antistatic spatula. Do not pour from the source bottle; transfer small amounts to avoid dust clouds.

Phase 2: Solubilization

Solvents: DMSO, DMF, Methanol, DCM.

  • Add Solvent Slowly: Add solvent to the powder, not powder to solvent, to prevent "puffing."

  • Exotherm Check: If dissolving in acid (e.g., for salt formation), expect an exotherm. Cool the receiving vessel in an ice bath.

  • Venting: If using a sealed vial, insert a small needle (bleed) briefly to equalize pressure if the dissolution generates heat.

Phase 3: Reaction & Cleanup
  • Glassware: Rinse all spatulas and weigh boats with acetone into the reaction vessel or waste container before removing them from the hood.

  • Decontamination: Wipe the balance area with a wet paper towel (solvent or water) to capture invisible dust. Do not use compressed air.

Visual Workflow: Safe Handling Lifecycle

G start START: Chemical Retrieval ppe_check PPE Verification (Double Nitrile + Goggles) start->ppe_check hood_check Engineering Control (Fume Hood On) ppe_check->hood_check weighing Weighing Protocol (Antistatic Measures) hood_check->weighing Powder Handling solubilization Solubilization (Add Solvent to Powder) weighing->solubilization Dissolve waste Disposal (Halogenated Waste) weighing->waste Contaminated Solids reaction Reaction / Usage solubilization->reaction reaction->waste Excess/Byproducts clean Decontamination (Wet Wipe Method) waste->clean

Figure 1: Operational workflow emphasizing the critical control points (Red/Yellow) during the handling of 8-Bromoimidazo[1,2-a]pyridin-3-amine.

Emergency & Disposal Plan

Spill Management (Solid Powder)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don N95/P100 respirator if the spill is outside the hood.

  • Containment: Cover the spill with a damp paper towel (soaked in water or ethanol) to prevent dust aerosolization.

  • Cleanup: Scoop up the damp material. Wipe the area 3x with soap and water.

  • Disposal: Place all cleanup materials in a sealed bag labeled "Hazardous Debris."

Waste Disposal[2]
  • Classification: Halogenated Organic Waste.

  • Reasoning: The bromine atom prohibits disposal in general organic solvent streams (non-halogenated) in many jurisdictions due to the formation of corrosive HBr during incineration.

  • Labeling: Clearly mark the waste tag with "Contains 8-Bromoimidazo[1,2-a]pyridin-3-amine" and "Sensitizer."

References

  • PubChem. (n.d.). 8-bromoimidazo[1,2-a]pyridin-3-amine (Compound).[2][5][6] National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[7] United States Department of Labor. Retrieved from [Link][7]

  • Alchimica. (n.d.). 8-Bromoimidazo[1,2-a]pyridin-3-amine Product Page (CAS 1289104-99-9).[6] Retrieved February 13, 2026, from [Link]

Sources

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